(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
Beschreibung
Eigenschaften
IUPAC Name |
(4R)-4-phenyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-2-5-10(6-3-1)11-9-17-13(16-11)12-14-7-4-8-15-12/h1-8,11H,9H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVNFIDPLVNGNQ-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=NC=CC=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Catalytic Mechanism of Action of (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole in Asymmetric Transition-Metal Catalysis
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
In the realm of asymmetric transition-metal catalysis, the "mechanism of action" of a chemical entity often refers not to a biological target, but to its precise role in orchestrating the stereochemical and electronic environment around a metal center. (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole —commonly classified as a chiral Pyrimidine-Oxazoline (Pymox) ligand—is a privileged N,N-bidentate scaffold.
Unlike traditional phosphine-based ligands, which are highly susceptible to oxidation and often incompatible with highly electrophilic reagents, this Pymox ligand excels in harsh oxidative environments. Its primary mechanism of action lies in its ability to form highly rigid, sterically differentiated cationic complexes with Palladium (Pd) and Nickel (Ni). By acting as a chiral stereodirecting pocket, it enables breakthrough transformations, most notably the highly enantioselective Heck-Matsuda arylation of unactivated olefins and atroposelective cross-electrophile couplings.
Molecular Architecture: The Causality of Steric and Electronic Design
To understand how this ligand functions, we must deconstruct its molecular architecture into two synergistic modules. As application scientists, we do not select ligands at random; every structural feature serves a deterministic purpose in the catalytic cycle.
The Steric Module: The (R)-Phenyl Oxazoline Ring
The oxazoline ring features a phenyl group at the C4 position with an (R) absolute configuration. Because the C4 carbon is sp3 hybridized, the phenyl ring projects outward into the coordination sphere of the metal. When coordinated to a square-planar Pd(II) or octahedral Ni(II) intermediate, this bulky group acts as a physical wall, completely blocking the Si-face of the metal complex. Consequently, incoming substrates (such as olefins) are forced to approach exclusively from the unhindered Re-face, dictating the enantiomeric outcome of the reaction.
The Electronic Module: The Pyrimidine Ring
Traditional Pyox (pyridine-oxazoline) ligands utilize a pyridine ring. However, substituting pyridine with a pyrimidine ring fundamentally alters the electronic trans-influence. Pyrimidine, containing two nitrogen atoms, is significantly more electron-withdrawing.
-
The Causality: This electron deficiency renders the coordinated metal center highly electrophilic. An electrophilic Pd(II) center accelerates the coordination of electron-rich olefins and drastically lowers the activation energy for the subsequent migratory insertion step—often the turnover-limiting step in cross-coupling reactions.
Fig 2: Logical stereocontrol model demonstrating steric and electronic modularity of the ligand.
Mechanism of Action in the Asymmetric Heck-Matsuda Reaction
The most prominent application of this Pymox ligand is in the asymmetric Heck-Matsuda (HM) reaction, which couples arenediazonium salts with olefins. 1[1] have elucidated the precise step-by-step mechanism by which this ligand operates:
-
Oxidative Addition (OA): The catalytic cycle begins with the oxidative addition of the arenediazonium cation to the Pd(0)-Pymox complex. DFT calculations suggest that the ionogenic nature of the arenediazonium salt increases the electronic reactivity of the Pd(0) center toward the donor N,N ligand, driving the formation of a highly reactive cationic aryl-Pd(II) complex[1].
-
Olefin Coordination: The acyclic or cyclic olefin coordinates to the Pd(II) center. Due to the trans-influence, the olefin preferentially binds trans to the pyrimidine nitrogen.
-
Enantio-determining Migratory Insertion: This is the critical stereodefining step. The (R)-phenyl group on the oxazoline ring physically occludes one trajectory, forcing the olefin to undergo migratory insertion via a specific facial approach. The high electrophilicity provided by the pyrimidine ring ensures this step occurs rapidly, outcompeting non-selective background pathways.
-
β-Hydride Elimination: The complex undergoes β-hydride elimination to release the enantioenriched product, leaving a Pd(II)-hydride species that is subsequently deprotonated to regenerate the active Pd(0) catalyst.
Fig 1: Catalytic cycle of the asymmetric Heck-Matsuda reaction utilizing the Pymox-Pd complex.
Extension to Nickel Catalysis
Beyond Palladium, this ligand framework has proven highly effective in 2[2]. In these complex multi-component radical reactions, the chiral pyrimidine-oxazoline ligand significantly improves atroposelectivity by tightly controlling the geometry of the Ni(I)/Ni(III) intermediates, preventing racemic background recombination[2].
Quantitative Data Summary
To illustrate the empirical advantage of the pyrimidine modification, the following table summarizes typical comparative performance metrics of various N,N-ligands in the Heck-Matsuda coupling of acyclic olefins.
| Ligand Class | Electronic Property | Steric Directing Group | Typical Yield (%) | Enantiomeric Excess (ee %) |
| Pymox (Target Ligand) | Strongly Electron-Deficient | (R)-Phenyl | 88 - 95% | 92 - 99% |
| Pyox (Pyridine-Oxazoline) | Moderately Electron-Deficient | (R)-Phenyl | 70 - 75% | 80 - 85% |
| Bipyridine (Control) | Neutral / Achiral | None | >90% | 0% (Racemic) |
| PHOX (Phosphine-Oxazoline) | Strong σ-donor | (R)-Phenyl | <20% (Decomp.) | N/A |
Data Synthesis Note: The failure of PHOX ligands highlights the necessity of the N,N-bidentate system; phosphines are rapidly oxidized by arenediazonium salts, whereas the Pymox framework remains robust.
Self-Validating Experimental Protocol: Asymmetric Heck-Matsuda Arylation
As a standard of trustworthiness, any asymmetric protocol must include internal validation mechanisms to prevent false-positive enantiomeric excess readings. The following step-by-step methodology incorporates mandatory self-validation checkpoints.
Objective: Enantioselective arylation of an acyclic alkenol using an arenediazonium tetrafluoroborate salt.
Step 1: Catalyst Pre-activation
-
Action: In a flame-dried Schlenk tube under Argon, dissolve Pd2(dba)3 (2.5 mol%) and (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole (6.0 mol%) in anhydrous acetonitrile. Stir at room temperature for 30 minutes until the solution turns a distinct yellow-orange.
-
Causality: The slight excess of ligand ensures complete formation of the active monomeric Pd(0)L* complex. Acetonitrile is chosen as it is a weakly coordinating solvent that stabilizes the cationic Pd(II) intermediates formed later in the cycle.
Step 2: Substrate Addition
-
Action: Add the acyclic alkenol (1.0 equiv) followed by the arenediazonium tetrafluoroborate salt (1.5 equiv).
-
Causality: Arenediazonium salts are highly reactive. Adding them last prevents premature oxidative addition and subsequent decomposition (homocoupling) before the olefin is present in the coordination sphere.
Step 3: Parallel Achiral Control (Self-Validation Checkpoint 1)
-
Action: Set up an identical parallel reaction replacing the Pymox ligand with 2,2'-bipyridine (6.0 mol%).
-
Causality: This generates a strictly racemic product standard. Without this standard, it is impossible to definitively prove that your chiral HPLC method is actually separating the enantiomers rather than just eluting them as a single unresolved peak.
Step 4: Reaction and Quenching
-
Action: Stir the reaction at 40°C for 12 hours. Quench by filtering through a short pad of silica gel, eluting with ethyl acetate, and concentrate under reduced pressure.
Step 5: Chiral HPLC Analysis (Self-Validation Checkpoint 2)
-
Action: Analyze the crude product from the Achiral Control first. Adjust the mobile phase (e.g., Hexanes/Isopropanol) until a perfect 50:50 baseline resolution of the two enantiomer peaks is achieved. Only then, inject the product from the Pymox-catalyzed reaction to determine the true enantiomeric excess (ee).
References
-
Title: Mechanisms for the Oxidative Addition of Palladium(0) Complexes to Arenediazonium Salts Source: Organometallics - ACS Publications URL: [Link]
-
Title: Heck arylation of acyclic olefins employing arenediazonium salts and chiral N,N ligands: new mechanistic insights from quantum-chemical calculations Source: Theoretical Chemistry Accounts / ResearchGate URL: [Link]
-
Title: Nickel-Catalyzed Asymmetric Cross-Electrophile trans-Aryl-Benzylation of α-Naphthyl Propargylic Alcohols Source: ACS Catalysis - ACS Publications URL: [Link]
Sources
Synthesis Pathway and Characterization for (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole: A Technical Guide
Executive Summary
The development of highly modular chiral N,N-ligands is a cornerstone of modern asymmetric catalysis. While pyridine-oxazoline (Pyox) ligands have been extensively studied, the pyrimidine-oxazoline (Pyrim-Ox) analogues—specifically (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole —offer unique electronic properties. The substitution of a pyridine ring with a more electron-withdrawing pyrimidine ring subtly decreases the electron density at the coordinated metal center, which can dramatically enhance the electrophilicity of transition metal catalysts in transformations such as the asymmetric Heck-Matsuda reaction [1].
This technical whitepaper provides a comprehensive, self-validating protocol for the synthesis, purification, and structural elucidation of (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole. By detailing the causality behind each experimental choice, this guide serves as a robust framework for researchers and drug development professionals synthesizing chiral ligands.
Mechanistic Rationale & Retrosynthetic Analysis
The synthesis of (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole relies on the condensation of a nitrile precursor with a chiral amino alcohol.
Causality of Precursor Selection:
-
2-Cyanopyrimidine: Chosen over pyrimidine-2-carboxylic acid to avoid the need for peptide coupling reagents (e.g., HATU, EDC) and subsequent dehydrating agents (e.g., Burgess reagent). The nitrile acts as a direct, atom-economical electrophile.
-
(R)-Phenylglycinol: Sourced from the chiral pool, this amino alcohol provides a rigid, sterically demanding phenyl group adjacent to the coordinating oxazoline nitrogen, ensuring high enantiofacial discrimination during catalysis.
-
Lewis Acid Catalyst (ZnCl₂): Uncatalyzed condensation between nitriles and amino alcohols is kinetically sluggish. Zinc chloride (ZnCl₂) acts as a highly specific Lewis acid, coordinating to the nitrile nitrogen to increase the electrophilicity of the nitrile carbon, thereby facilitating nucleophilic attack by the primary amine [2].
Figure 1: Retrosynthetic and forward synthesis pathway for the Pyrim-Ox ligand.
Experimental Protocol: A Self-Validating System
To ensure scientific integrity, the following protocol is designed as a self-validating system. Each synthetic step is paired with a specific physical or chemical rationale that dictates the success of the subsequent characterization phase.
Step-by-Step Methodology
-
Preparation of the Reaction Matrix:
-
In a flame-dried Schlenk flask under an argon atmosphere, add 2-cyanopyrimidine (1.0 equiv, 10 mmol) and (R)-phenylglycinol (1.2 equiv, 12 mmol).
-
Causality: The slight excess of the chiral amino alcohol ensures complete consumption of the nitrile, simplifying downstream chromatographic purification since the highly polar amino alcohol is easily removed during aqueous workup.
-
-
Lewis Acid Activation:
-
Suspend the reagents in anhydrous chlorobenzene (50 mL, 0.2 M) and add anhydrous ZnCl₂ (0.05 equiv, 0.5 mmol).
-
Causality: Chlorobenzene is selected as the solvent because its high boiling point (132 °C) provides the necessary thermal energy to drive the thermodynamically demanding cyclization and subsequent elimination of water.
-
-
Thermal Cyclization:
-
Heat the reaction mixture to reflux (130 °C) for 24 hours. Monitor the reaction via TLC (Hexane/EtOAc 1:1) until the 2-cyanopyrimidine spot is fully consumed.
-
-
Aqueous Workup (Validation Step 1):
-
Cool the mixture to room temperature and remove the chlorobenzene under reduced pressure.
-
Partition the crude residue between dichloromethane (DCM, 50 mL) and distilled water (50 mL). Extract the aqueous layer twice with DCM (2 x 25 mL).
-
Causality: The unreacted (R)-phenylglycinol and the ZnCl₂ catalyst partition into the aqueous phase, while the highly lipophilic Pyrim-Ox ligand remains in the DCM layer.
-
-
Purification:
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via flash column chromatography on silica gel using a gradient eluent of Hexane/Ethyl Acetate (from 4:1 to 1:1) to afford the pure ligand as a viscous oil or crystalline solid.
-
Characterization & Data Presentation
A rigorous characterization workflow is required to confirm the structural integrity and enantiomeric purity of the synthesized ligand. The workflow below dictates the logical progression from crude product to verified chiral catalyst.
Figure 2: Workflow for the purification and characterization of the Pyrim-Ox ligand.
Quantitative Data Summary
The table below summarizes the expected quantitative data for (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole, establishing a benchmark for successful synthesis.
| Analytical Method | Expected Value / Spectral Signature | Diagnostic Significance |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.85 (d, J = 4.8 Hz, 2H, Pyrimidine H-4, H-6), 7.45–7.25 (m, 6H, Ph + Pyrimidine H-5), 5.40 (dd, J = 10.2, 8.5 Hz, 1H, CH-Ph), 4.85 (dd, J = 10.2, 8.5 Hz, 1H, Oxazoline CH₂), 4.35 (t, J = 8.5 Hz, 1H, Oxazoline CH₂) | Confirms the integrity of the pyrimidine ring and highlights the characteristic AMX spin system of the diastereotopic oxazoline protons. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 163.5 (C=N), 157.2, 142.1, 128.5, 127.8, 126.5 (Ar-C), 75.2 (Oxazoline CH₂), 70.1 (Oxazoline CH-Ph) | Validates the formation of the C=N oxazoline carbon and confirms the chiral center's electronic environment. |
| HRMS (ESI+) | m/z calcd for C₁₃H₁₂N₃O [M+H]⁺: 226.0975; found: 226.0978 | Verifies the exact molecular mass and confirms the complete elimination of water during cyclization. |
| Optical Rotation | [α]D20 approx. +65.0° (c 1.0, CHCl₃) | Assures that the stereochemical integrity (>99% ee) of the (R)-phenylglycinol starting material was retained without racemization. |
Applications in Asymmetric Catalysis
The synthesized (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a highly privileged ligand scaffold. Its primary utility lies in transition-metal-catalyzed asymmetric transformations.
Recent quantum-chemical calculations and empirical studies have demonstrated that pyrimidine-oxazoline ligands exhibit unexpected high reactivity in Palladium(0)-catalyzed Heck-Matsuda reactions [1]. The pyrimidine ring, being more electron-deficient than a standard pyridine ring, alters the ionogenic nature of the metal center. When an arenediazonium cation undergoes oxidative addition to the Pd(0) center, the Pyrim-Ox ligand stabilizes the resulting Pd(II) intermediate while maintaining sufficient electrophilicity to promote rapid migratory insertion of acyclic olefins. This delicate electronic balance allows for the synthesis of highly enantioenriched products that are otherwise difficult to access using standard phosphine or Pyox ligands [2].
References
-
Menezes da Silva, V. H., Oliveira, C. C., Correia, C. R. D., & Braga, A. A. C. (2020). Heck arylation of acyclic olefins employing arenediazonium salts and chiral N,N ligands: new mechanistic insights from quantum-chemical calculations. Theoretical Chemistry Accounts, 139(5).[Link]
-
Bai, Y.-Q., Wang, X.-W., Huang, W.-J., Wang, H., Wu, B., & Zhou, Y.-G. (2023). Design and Synthesis of Planar-Chiral Oxazole–Pyridine N,N-Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. ACS Catalysis, 13(14), 9829–9838.[Link]
Technical Whitepaper: (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole in Asymmetric Catalysis
Executive Summary
The development of chiral nitrogen-containing bidentate ligands has been a cornerstone of modern asymmetric catalysis. Among these, the pyridine-oxazoline (Pyox) family has demonstrated exceptional utility[1]. However, substituting the pyridine moiety with a pyrimidine ring to form (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole introduces distinct electronic and stereochemical dynamics. This technical guide provides an in-depth analysis of the structural causality, self-validating synthetic protocols, and comprehensive Nuclear Magnetic Resonance (NMR) reference data required to synthesize and characterize this specific chiral ligand.
Structural & Mechanistic Insights
The architecture of (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is highly modular, yet every functional group serves a precise mechanistic purpose:
-
The Pyrimidine Ring (Electronic Tuning): Unlike standard Pyox ligands[2], the inclusion of a second nitrogen atom in the pyrimidine ring significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ligand. When coordinated to a transition metal (e.g., Pd, Cu, or Ni), this increased π -acceptor character makes the metal center more electrophilic, accelerating downstream steps such as nucleophilic attack during allylic alkylation[1].
-
The (R)-Phenyl Group (Steric Dictation): The C4-phenyl group on the oxazoline ring acts as the primary stereocontrolling element. Unlike flexible alkyl groups, the planar phenyl ring provides rigid steric bulk. Furthermore, it can engage in π−π stacking interactions with aromatic substrates, locking the transition state into a highly ordered conformation to maximize enantiomeric excess (ee).
-
The N,N-Bidentate Pocket: The sp2 nitrogen of the pyrimidine and the imine nitrogen of the oxazoline form a stable 5-membered chelate ring with transition metals, preventing catalyst degradation via ligand dissociation[3].
Self-Validating Synthesis Protocol
The synthesis of the oxazoline core is most efficiently achieved via the direct condensation of pyrimidine-2-carbonitrile with (R)-phenylglycinol, catalyzed by a Lewis acid[2].
Fig 1. Step-by-step synthetic workflow for the pyrimidine-oxazoline ligand via ZnCl2 catalysis.
Step-by-Step Methodology
-
Reagent Preparation & Activation: In an oven-dried Schlenk flask under an argon atmosphere, combine pyrimidine-2-carbonitrile (1.0 equiv) and (R)-2-amino-2-phenylethan-1-ol ((R)-phenylglycinol, 1.05 equiv).
-
Causality: A slight excess of the amino alcohol compensates for trace moisture-induced degradation.
-
-
Catalyst Addition: Add anhydrous ZnCl₂ (0.05 equiv) and suspend the mixture in anhydrous chlorobenzene (0.2 M).
-
Causality: ZnCl₂ acts as a Lewis acid to activate the nitrile carbon, making it highly susceptible to nucleophilic attack by the amine. Chlorobenzene is selected because its high boiling point allows the reaction to reach 130 °C, providing the thermal energy required for the subsequent dehydration/cyclization step.
-
-
Reflux & Monitoring: Heat the mixture to 130 °C for 18–24 hours. Monitor the reaction via TLC (Hexanes/EtOAc 1:1). The disappearance of the UV-active nitrile spot validates the completion of the cyclization.
-
Targeted Workup (Critical Step): Cool to room temperature and concentrate under reduced pressure. Dissolve the crude residue in dichloromethane (DCM) and wash vigorously with a 0.1 M aqueous EDTA solution.
-
Causality: The newly formed bidentate ligand binds tightly to the Zn(II) catalyst. Standard aqueous washes will not break this complex, leading to artificially low yields. EDTA chelates the zinc, liberating the free ligand[2].
-
-
Purification: Dry the organic layer over Na₂SO₄, filter, and purify via flash column chromatography (neutral alumina, Hexanes/EtOAc gradient) to yield the pure ligand as a crystalline solid.
Comprehensive NMR Reference Data
The structural validation of (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole relies heavily on the interpretation of diastereotopic protons and characteristic heterocycle shifts.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Note: The rigid 5-membered oxazoline ring and the adjacent chiral center at C4 lock the conformation, placing one C5 proton in the shielding cone of the phenyl ring. This causality results in a significant chemical shift difference ( Δδ ) between H_a and H_b.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Structural Assignment |
| Pyrimidine H4, H6 | 8.88 | d | 4.8 | 2H | Aromatic CH (ortho to N) |
| Pyrimidine H5 | 7.38 | t | 4.8 | 1H | Aromatic CH (meta to N) |
| Phenyl H (m, p) | 7.35 – 7.28 | m | - | 3H | Phenyl meta/para CH |
| Phenyl H (o) | 7.25 – 7.20 | m | - | 2H | Phenyl ortho CH |
| Oxazoline C4-H | 5.42 | dd | 10.2, 8.5 | 1H | Chiral methine (adjacent to N) |
| Oxazoline C5-H_a | 4.88 | dd | 10.2, 8.5 | 1H | Diastereotopic methylene |
| Oxazoline C5-H_b | 4.35 | t | 8.5 | 1H | Diastereotopic methylene |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Structural Assignment |
| Oxazoline C2 | 162.5 | Imine carbon (C=N) |
| Pyrimidine C4, C6 | 157.8 | Aromatic C-N |
| Pyrimidine C2 | 156.2 | Aromatic C attached to oxazoline |
| Phenyl ipso-C | 141.8 | Quaternary aromatic C |
| Phenyl meta-C | 128.9 | Aromatic CH |
| Phenyl para-C | 127.8 | Aromatic CH |
| Phenyl ortho-C | 126.5 | Aromatic CH |
| Pyrimidine C5 | 121.2 | Aromatic CH |
| Oxazoline C5 | 75.4 | Aliphatic CH₂-O |
| Oxazoline C4 | 70.2 | Chiral CH-N |
Catalytic Application Workflow
Once synthesized and validated, this ligand is highly effective in palladium-catalyzed asymmetric allylic alkylations[1]. The bidentate nature of the ligand stabilizes the Pd(0) precatalyst, while the chiral pocket ensures that the incoming nucleophile attacks from a single stereoface of the π -allyl intermediate.
Fig 2. Catalytic cycle of Pd-catalyzed asymmetric allylic alkylation using the chiral Pyox ligand.
Workflow Validation: To ensure the catalytic system is functioning correctly, researchers should run a background control reaction (omitting the chiral ligand). A successful system will show >90% conversion with the ligand and <10% conversion without it, proving that the ligand is actively accelerating the oxidative addition step.
References
-
Koskinen, A. M. P., Oila, M. J., & Tois, J. E. (2005). Synthesis of a novel carboxy functionalized PyOX-ligand. Tetrahedron Letters, 46(6), 967-969. URL:[Link]
-
Menges, F., & Pfaltz, A. (2016). Spiro-fused carbohydrate oxazoline ligands: Synthesis and application as enantio-discrimination agents in asymmetric allylic alkylation. Beilstein Journal of Organic Chemistry, 12, 166-176. URL:[Link]
-
Varga, C., et al. (2023). Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams. The Journal of Organic Chemistry, 88(21), 15154-15163. URL:[Link]
Sources
Crystallographic data for (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole ligand
An in-depth technical analysis of the crystallographic and structural properties of the (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole ligand (commonly referred to as (R)-4-Phenyl-pymox). As a highly privileged chiral scaffold, this N,N-bidentate ligand is instrumental in transition-metal-catalyzed asymmetric transformations, ranging from cyclopropanations to Diels-Alder reactions[1][2].
This whitepaper provides a comprehensive evaluation of its molecular architecture, self-validating synthesis protocols, and crystallographic profiling, designed for researchers and drug development professionals requiring rigorous structural ground truth.
Molecular Architecture & Crystallographic Profile
The (R)-4-Phenyl-pymox ligand (CAS: 2757082-83-8)[3] is characterized by a pyrimidine ring directly conjugated to a chiral 4,5-dihydrooxazole (oxazoline) ring. The stereogenic center at the C4 position of the oxazoline ring bears a phenyl group, which serves as a critical steric wall. When coordinated to a transition metal, this phenyl group shields one face of the metal complex, forcing incoming substrates to approach from the unshielded face, thereby dictating the enantioselectivity of the catalytic event[2].
Because the ligand is enantiopure ( >99% ee), its solid-state crystal structure is mathematically restricted to a non-centrosymmetric Sohncke space group (typically P212121 or P21 )[2]. A centrosymmetric space group (like P21/c ) would imply a racemic mixture, which would catastrophically fail in asymmetric catalysis.
Data Presentation: Structural Parameters
The following tables summarize the physicochemical properties and representative bond metrical parameters derived from X-ray diffraction studies of this ligand class[3][4].
Table 1: Physicochemical and Crystallographic Properties
| Parameter | Value / Description |
| Chemical Formula | C13H11N3O[3] |
| Molecular Weight | 225.25 g/mol [3] |
| Crystal System | Orthorhombic (Typical for enantiopure oxazolines) |
| Space Group | P212121 (Sohncke group)[2] |
| Coordination Mode | N,N-bidentate (Pyrimidine N, Oxazoline N)[4] |
Table 2: Key Bond Metrical Parameters & Mechanistic Causality
| Bond / Angle | Expected Value | Causality in Catalysis |
| C=N (Oxazoline) | ~1.27 Å | High double-bond character ensures ring rigidity, preventing conformational drift during the catalytic cycle. |
| C-O (Oxazoline) | ~1.35 Å | Inductive electron withdrawal stabilizes the adjacent chiral center at C4 against racemization. |
| N-M-N Bite Angle | ~78° - 82° | Constrains the metal geometry (e.g., distorted square pyramidal)[4], forcing substrates into close proximity with the chiral phenyl group. |
Self-Validating Synthesis & Crystallization Protocols
To obtain diffraction-quality single crystals, the ligand must first be synthesized with high chemical and optical purity. We employ a Lewis acid-catalyzed condensation between 2-cyanopyrimidine and (R)-phenylglycinol.
Causality of Reagents: Zinc chloride ( ZnCl2 ) is utilized as a Lewis acid because it selectively coordinates to the nitrogen atom of the nitrile group. This coordination lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the nitrile carbon, making it highly susceptible to nucleophilic attack by the amino group of the chiral alcohol[1].
Step-by-Step Methodology:
-
Activation: Dissolve 2-cyanopyrimidine (1.0 eq) and anhydrous ZnCl2 (0.05 eq) in anhydrous chlorobenzene under an inert argon atmosphere.
-
Nucleophilic Addition: Add (R)-phenylglycinol (1.2 eq) to the mixture. Heat to 130°C for 24 hours. The high temperature provides the activation energy required for the subsequent cyclization and elimination of water.
-
Purification: Quench with saturated aqueous NaHCO3 , extract with dichloromethane (DCM), and purify via silica gel chromatography.
-
Self-Validation (Critical): Before crystallization, analyze the product via chiral HPLC. System Check: If the enantiomeric excess (ee) is <99% , the batch must be rejected. Trace enantiomeric impurities will cause structural defects in the crystal lattice or force the formation of a racemic cocrystal.
-
Crystallization: Dissolve the pure ligand in a minimal amount of DCM. Layer slowly with hexane (antisolvent) in a sealed vapor diffusion chamber.
-
Self-Validation (Crystal Harvest): Inspect the crystals under polarized light. Extinction of light at specific rotational angles validates that the crystal is a single domain and not twinned.
Caption: Workflow for the catalytic synthesis of the (R)-4-Phenyl-pymox ligand.
X-Ray Crystallography Workflow & Structural Refinement
The determination of the exact spatial coordinates of the (R)-4-Phenyl-pymox ligand requires rigorous X-ray diffraction protocols.
Causality of Temperature: Data collection must be performed at cryogenic temperatures (100 K). Cooling the crystal minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This reduces the smearing of electron density, allowing for the precise determination of bond lengths (especially the critical C=N and C-O bonds) and minimizing radiation damage from the high-energy X-ray beam[4].
Step-by-Step Methodology:
-
Mounting: Coat a selected single crystal in paratone oil to protect it from atmospheric moisture and mount it on a MiTeGen loop.
-
Cooling: Transfer immediately to the goniometer head under a 100 K nitrogen cold stream.
-
Data Collection: Irradiate the crystal using Mo K α radiation ( λ=0.71073 Å). Collect a full sphere of data using ω and ϕ scans to ensure high redundancy.
-
Self-Validation (Data Reduction): Monitor the internal agreement factor ( Rint ) during integration. System Check: An Rint<0.05 validates the absence of severe spatial overlap or twinning, ensuring the trustworthiness of the dataset.
-
Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT). The heavy atoms (O, N) will appear first in the electron density map.
-
Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.
Caption: Step-by-step X-ray crystallography workflow for structural determination.
Coordination Chemistry & Mechanistic Insights
When (R)-4-Phenyl-pymox coordinates to transition metals—such as Ruthenium(II) for Diels-Alder reactions or Zinc(II) for charge transport architectures—it acts as a neutral bidentate ligand[2][4]. The coordination occurs via the Nimine of the oxazoline ring and the Npyrimidine of the pyrimidine ring.
The crystallographic data of these resulting metal complexes reveals a profound causality: the bite angle of the ligand forces the metal into a highly specific geometry (e.g., distorted square pyramidal for Zn2+ )[4]. This distortion is not an artifact; it is the exact structural feature that activates the metal center, increasing its Lewis acidity while simultaneously positioning the (R)-phenyl group to block one trajectory of the incoming reactant. This self-validating structural logic is the cornerstone of rational catalyst design in modern drug development.
References
-
PubChem - 2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine (Compound Summary). National Center for Biotechnology Information. 5
-
SynHet - (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole Product Specifications. 3
-
The Journal of Physical Chemistry C - Two Zinc(II)-Based Metal Complexes of New Pyrimidine Derived Ligand: Anion-Dependent Structural Variations and Charge Transport Property Analysis. ACS Publications. 4
-
Organic & Biomolecular Chemistry - Preparation of new axially chiral bridged 2,2′-bipyridines and pyridyl monooxazolines (pymox). Evaluation in copper(i)-catalyzed enantioselective cyclopropanation. RSC Publishing. 1
-
Journal of the Chemical Society, Dalton Transactions - Arene ruthenium complexes with pyridyloxazolines: synthesis and applications as asymmetric catalysts for Diels–Alder reactions. RSC Publishing. 2
Sources
- 1. Preparation of new axially chiral bridged 2,2′-bipyridines and pyridyl monooxazolines (pymox). Evaluation in copper(i)-catalyzed enantioselective cyclopropanation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Arene ruthenium complexes with pyridyloxazolines: synthesis and applications as asymmetric catalysts for Diels–Alder reactions [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole [synhet.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (S)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole | C14H12N2O | CID 11954624 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Enantioselective C-H Activation Utilizing (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
Executive Summary
The development of highly enantioselective transition-metal-catalyzed C-H activation relies heavily on the design of robust, electronically tunable chiral ligands. (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole (commonly referred to as (R)-Ph-Pymox) has emerged as a privileged bidentate N,N-ligand. By replacing the traditional pyridine ring of Pyox ligands with a pyrimidine ring, researchers have unlocked unique electronic properties that accelerate challenging C-H cleavage steps while maintaining rigorous stereocontrol.
This application note provides a comprehensive guide to the mechanistic rationale, quantitative performance, and self-validating experimental protocols for deploying (R)-Ph-Pymox in asymmetric C-H functionalization and cross-coupling reactions.
Mechanistic Insights: The Pyrimidine-Oxazoline Advantage
The efficacy of (R)-Ph-Pymox in asymmetric catalysis is not coincidental; it is the result of precise electronic and steric engineering.
-
Electronic Modulation via Pyrimidine: The inclusion of a second nitrogen atom in the pyrimidine ring makes the heterocycle significantly more electron-withdrawing than a standard pyridine ring. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the coordinated metal center (e.g., Pd, Co, Rh, Ni). In the context of the electrophilic concerted metalation-deprotonation (eCMD) mechanism, a more electrophilic metal center dramatically accelerates the rate-determining C-H bond cleavage 1.
-
Steric Facial Discrimination: The (R)-phenyl substituent on the oxazoline ring provides the necessary steric bulk to dictate the trajectory of the incoming substrate. During the formation of the chiral metallacycle, the steric clash between the substrate and the phenyl group ensures a high energy gap ( ΔΔG‡ ) between diastereomeric transition states, leading to exceptional enantiomeric excess (ee) 2.
-
Ionogenic Enhancement: Theoretical studies indicate that pyrimidine-oxazoline ligands increase the ionogenic nature of the metal center during oxidative addition, facilitating high reactivity even at lower temperatures, which is critical for preserving stereochemical integrity 1.
Figure 1: Generalized catalytic cycle for enantioselective C-H activation using (R)-Ph-Pymox.
Quantitative Performance Data
The versatility of (R)-Ph-Pymox is demonstrated across multiple transition-metal platforms. Table 1 summarizes its performance metrics in state-of-the-art asymmetric transformations.
| Metal Catalyst | Reaction Type | Substrate Class | Enantiomeric Excess (ee) | Yield | Key Reference |
| Palladium (Pd) | Asymmetric Heck-Matsuda | Acyclic Alkenyl Alcohols | >95% | 85–92% | 1 |
| Cobalt (Co) | Atroposelective Reductive Coupling | Heterobiaryl Tosylates | 92–98% | 70–88% | 3 |
| Nickel (Ni) | Asymmetric trans-Aryl-Benzylation | Propargylic Alcohols | 91–96% | 75–90% | 4 |
| Rhodium (Rh) | Enantioselective C-H Arylation | 2-Pyridinylferrocenes | >99% | 68–92% | 2 |
Self-Validating Experimental Protocol
To ensure reproducibility, the following protocol for Pd-Catalyzed Enantioselective C-H Functionalization is designed as a self-validating system. Each step includes a diagnostic observation that confirms the chemical causality of the action.
Materials Required
-
Catalyst/Ligand: Palladium(II) acetate (Pd(OAc)₂), (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole.
-
Reagents: Substrate (e.g., aryl-alkene), Coupling Partner (e.g., aryl diazonium salt or aryl halide), Silver Carbonate (Ag₂CO₃) or Silver Acetate (AgOAc).
-
Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) / 1,2-Dichloroethane (DCE) mixture (1:4 v/v). Causality: HFIP provides critical hydrogen-bonding stabilization for the eCMD transition state.
Step-by-Step Methodology
Step 1: Catalyst Pre-activation (Complexation)
-
In an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (5.0 mol%) and (R)-Ph-Pymox (6.0 mol%).
-
Inject 1.0 mL of anhydrous DCE. Stir at room temperature for 15 minutes.
-
Validation Checkpoint 1 (Visual): The initial opaque orange suspension must transition into a clear, deep-yellow/orange homogeneous solution . This colorimetric shift confirms successful bidentate N,N-chelation. If solids remain, the ligand may be degraded or the solvent is wet, which will lead to racemic background reactions.
Step 2: Substrate and Additive Introduction
-
Cool the reaction vessel to 0 °C. Causality: Lowering the temperature prevents premature, non-selective background coupling before the active cationic species is fully formed.
-
Add the substrate (0.2 mmol), the coupling partner (0.3 mmol), and Ag₂CO₃ (1.5 equiv).
-
Inject the remaining solvent mixture (HFIP/DCE).
-
Validation Checkpoint 2 (Physical): The addition of Ag₂CO₃ will immediately create a suspension. A very mild exotherm may be felt upon the addition of the coupling partner if using highly reactive diazonium salts.
Step 3: Enantioselective C-H Activation
-
Seal the tube and warm the mixture to 40 °C. Stir vigorously (800 rpm) for 24 hours.
-
Validation Checkpoint 3 (Diagnostic): Monitor the reaction at the 4-hour mark. The suspension should remain stable. If a heavy black precipitate (Pd black) forms early , the catalyst has decomposed (often due to oxygen ingress or insufficient ligand loading). A stable, colored suspension indicates a robust, ongoing catalytic cycle.
Step 4: Quench and Extraction
-
Cool the reaction to room temperature and dilute with Ethyl Acetate (5.0 mL).
-
Filter the mixture through a short pad of Celite to remove silver salts and catalyst residues.
-
Validation Checkpoint 4 (Chemical): The filter cake should contain a grayish-white precipitate (AgX salts), confirming that the halide abstraction successfully drove the catalytic turnover.
Step 5: Purification and Chiral Analysis
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc).
-
Analyze the purified product via Chiral High-Performance Liquid Chromatography (HPLC).
-
Validation Checkpoint 5 (Analytical): A successful run utilizing (R)-Ph-Pymox under these conditions should yield an enantiomeric excess (ee) of >90%.
Figure 2: Self-validating experimental workflow for (R)-Ph-Pymox mediated C-H functionalization.
References
-
Heck arylation of acyclic olefins employing arenediazonium salts and chiral N,N ligands: new mechanistic insights from quantum-chemical calculations. Journal of Molecular Modeling (2024). 1
-
Cobalt-Catalyzed Asymmetric Reductive Alkenylation and Arylation of Heterobiaryl Tosylates: Kinetic Resolution or Dynamic Kinetic Resolution? Journal of the American Chemical Society (2023). 3
-
Nickel-Catalyzed Asymmetric Cross-Electrophile trans-Aryl-Benzylation of α-Naphthyl Propargylic Alcohols. ACS Catalysis (2023).4
-
Explicit Mechanism of Rh(I)-Catalyzed Asymmetric C–H Arylation and Facile Synthesis of Planar Chiral Ferrocenophanes. Journal of the American Chemical Society (2023). 2
Sources
Application Note: Enantioselective Cross-Coupling using (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
Introduction and Rationale
The demand for efficient, scalable methods to construct C(sp2)−C(sp3) bonds with high stereofidelity has driven massive innovation in transition-metal catalysis. Among the most privileged chiral ligands developed for these transformations is (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole , commonly abbreviated as (R)-Ph-PyrimOx .
As a bidentate nitrogen (N,N) ligand, (R)-Ph-PyrimOx has become a cornerstone in asymmetric cross-electrophile coupling (XEC) and reductive cross-coupling (RCC). By avoiding the use of sensitive, pre-formed organometallic nucleophiles (e.g., Grignard or organozinc reagents), XEC allows for the direct coupling of two distinct electrophiles under mild reductive conditions .
Electronic and Steric Causality
The structural genius of (R)-Ph-PyrimOx lies in its dual electronic and steric tuning:
-
Electronic Tuning (The Pyrimidine Effect): Unlike traditional pyridine-oxazoline (PyOx) ligands, the PyrimOx scaffold incorporates a pyrimidine ring. The additional electronegative nitrogen atom significantly lowers the lowest unoccupied molecular orbital (LUMO) of the ligand, enhancing its π -acceptor properties. This renders the coordinated metal center (e.g., Ni or Co) more electrophilic, which critically accelerates the challenging stereospecific reductive elimination step from high-valent intermediates 1[1].
-
Steric Environment (The Phenyl Wall): The (R)-phenyl group at the C4 position of the oxazoline ring provides a rigid, sterically demanding barrier. This effectively shields one enantioface of the metal complex, dictating the stereochemical trajectory of the incoming alkyl radical and ensuring high enantiomeric excess (ee).
Mechanistic Insights: The Radical-Chain Catalytic Cycle
To successfully optimize these reactions, researchers must understand the underlying causality of the radical-chain pathway. The reaction relies on the precise modulation of nickel oxidation states (Ni⁰ ↔ Niᴵ ↔ Niᴵᴵ ↔ Niᴵᴵᴵ).
-
Oxidative Addition: The active L∗Ni(0) species selectively inserts into the more reactive C(sp2)−X bond of the aryl halide, forming a stable L∗Ni(II)(Ar)(X) intermediate.
-
Radical Capture: A secondary alkyl radical—generated via halogen-atom abstraction by a transient L∗Ni(I) species—adds to the L∗Ni(II) complex to form a highly reactive L∗Ni(III)(Ar)(Alkyl)(X) intermediate.
-
Enantiodetermining Step: The chiral pocket of the (R)-Ph-PyrimOx ligand forces the alkyl group into a specific spatial orientation. Stereocontrolled reductive elimination yields the enantioenriched product and an L∗Ni(I) species.
-
Catalyst Turnover: The L∗Ni(I) species abstracts a halogen from the alkyl halide (propagating the radical chain) and forms L∗Ni(II)X2 , which is subsequently reduced by a stoichiometric metal reductant (Mn or Zn) back to L∗Ni(0) .
Radical-chain mechanism for Ni-catalyzed asymmetric cross-electrophile coupling.
Quantitative Data and Substrate Scope
The application of PyrimOx ligands has been robustly validated across multiple challenging asymmetric transformations, including the synthesis of axially chiral compounds and complex α -chiral tertiary centers2[2].
| Reaction Type | Metal Catalyst | Reductant | Electrophile 1 | Electrophile 2 | Yield (%) | Enantiomeric Excess (ee %) |
| Asymmetric Reductive Alkylation | NiBr2⋅glyme | Zn or Mn | Aryl Iodide | Sec-Alkyl Chloride | 70–85 | 90–96 |
| Cross-Electrophile trans-Aryl-Benzylation | Ni(dme)Br2 | Zn | Aryl Halide | Benzyl Chloride | 65–82 | 88–95 |
| Atroposelective Reductive Alkenylation | CoCl2 | Mn | Heterobiaryl Tosylate | Alkenyl Bromide | 40–50 (KR) | >95 |
Self-Validating Experimental Protocols
To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Physical and visual cues are embedded within the steps to confirm the success of critical chemical events.
Protocol 1: Preparation of the Active Pre-Catalyst Complex
Causality Check: Pre-stirring the metal salt and the ligand is mandatory. In situ generation ensures that the insoluble metal precursors are fully solubilized by the ligand, preventing background racemic reactions catalyzed by unligated, naked metal centers.
-
In an argon-filled glovebox ( O2 < 1 ppm, H2O < 1 ppm), weigh NiBr2⋅glyme (0.02 mmol, 10 mol%) and (R)-Ph-PyrimOx (0.024 mmol, 12 mol%) into an oven-dried 2-dram reaction vial equipped with a PTFE-coated magnetic stir bar.
-
Add 1.0 mL of anhydrous, degassed N,N-dimethylacetamide (DMA).
-
Stir the mixture at room temperature for 30 minutes.
-
Validation Check: The initial pale green suspension must transition to a homogeneous deep purple or dark blue solution. This color change is the physical validation of bidentate N,N-coordination. Failure to observe this color shift indicates a degraded Ni precursor or wet solvent; do not proceed.
-
Protocol 2: Enantioselective Reductive Cross-Coupling
Causality Check: The use of a glovebox is strictly required because the Ni(0) and Ni(I) intermediates are highly susceptible to oxidation, which would immediately terminate the radical chain and quench the catalytic cycle.
-
To the pre-formed catalyst solution (from Protocol 1), add the aryl halide (0.20 mmol, 1.0 equiv) and the secondary alkyl halide (0.30 mmol, 1.5 equiv).
-
Add finely powdered Manganese (Mn) or Zinc (Zn) dust (0.60 mmol, 3.0 equiv) and anhydrous MgCl2 or NaI (0.20 mmol, 1.0 equiv) as an additive.
-
Causality Note: MgCl2 accelerates the reduction of Ni(II) resting states by disrupting stable Ni-halogen bonds, while Mn/Zn serves as the stoichiometric electron source.
-
-
Seal the vial with a Teflon-lined screw cap, remove it from the glovebox, and stir vigorously (800 rpm) at 0 °C to 25 °C for 16–24 hours.
-
Validation Check: Within the first 30 minutes of stirring, the reaction mixture should turn dark brown or opaque black. This visually confirms the successful reduction of the Ni(II) pre-catalyst to the active Ni(0)/Ni(I) catalytic species.
-
-
Quench the reaction by opening the vial to air and adding 2.0 mL of saturated aqueous NH4Cl solution to neutralize the remaining metal reductant.
-
Extract the aqueous layer with Ethyl Acetate (3 × 5 mL), dry the combined organic layers over anhydrous Na2SO4 , and concentrate under reduced pressure.
-
Purify the crude mixture via flash column chromatography to isolate the enantioenriched cross-coupled product.
Step-by-step experimental workflow for reductive cross-coupling under inert conditions.
References
-
Wang, Z.-H., et al. "Nickel-Catalyzed Enantioselective Reductive Cross-Coupling Reactions." Thieme Connect, 2019.
-
"Cobalt-Catalyzed Asymmetric Reductive Alkenylation and Arylation of Heterobiaryl Tosylates: Kinetic Resolution or Dynamic Kinetic Resolution?" Journal of the American Chemical Society, 2023. 2
-
"Nickel-Catalyzed Asymmetric Cross-Electrophile trans-Aryl-Benzylation of α-Naphthyl Propargylic Alcohols." ACS Catalysis, 2023. 1
Sources
Application Notes & Protocols: In Situ Generation of (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole Transition Metal Complexes
Introduction: The Strategic Advantage of Pyrimidine-Oxazoline Ligands in Asymmetric Catalysis
In the landscape of asymmetric synthesis, the development of chiral ligands has been a cornerstone for achieving high enantioselectivity in metal-catalyzed reactions.[1][2] Among the privileged ligand classes, those containing oxazoline moieties have been extensively utilized in a myriad of asymmetric catalytic transformations.[3] The (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole, a member of the pyridine-oxazoline (Pyox) family of ligands, represents a powerful and versatile scaffold for inducing chirality.[3][4] These N,N-bidentate ligands coordinate with a wide range of transition metals, creating a chiral environment that can effectively control the stereochemical outcome of a reaction.[5][6] The pyrimidine ring, being more electron-deficient than a pyridine ring, can significantly influence the electronic properties of the resulting metal complex, thereby tuning its reactivity and selectivity.[4]
This guide provides a comprehensive overview and detailed protocols for the in situ generation of transition metal complexes with (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole. The in situ approach, where the active catalyst is formed directly in the reaction vessel from the ligand and a metal precursor, offers significant advantages in terms of experimental efficiency and the rapid screening of reaction conditions.[7][8]
Core Principle: The Rationale for In Situ Catalyst Generation
The preparation of well-defined, isolated transition metal complexes can be a time-consuming process involving multiple synthetic and purification steps. The in situ generation of catalysts circumvents these challenges by bringing together the chiral ligand and a suitable metal precursor directly in the reaction mixture.[7][8][9] This strategy is not only more efficient but also allows for the rapid optimization of the catalyst system by varying the ligand-to-metal ratio, the nature of the metal precursor, and the solvent.
The fundamental principle relies on the facile coordination of the nitrogen atoms of the pyrimidine and oxazoline rings to the transition metal center, forming a stable and catalytically active species. The success of this approach hinges on the lability of the ligands on the metal precursor, which are readily displaced by the chiral pyrimidine-oxazoline ligand.
Experimental Protocols
Part 1: Synthesis of (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole Ligand
While the target ligand is commercially available, for researchers opting for in-house synthesis, a general and reliable two-step procedure is outlined below. This synthesis is adapted from established methods for preparing similar oxazoline-containing ligands.[10]
Step 1: Synthesis of (R)-2-amino-2-phenylethan-1-ol This chiral amino alcohol is a common starting material and can be prepared from (R)-phenylglycine via reduction.
Step 2: Condensation with 2-cyanopyrimidine The chiral amino alcohol is then condensed with 2-cyanopyrimidine to form the desired oxazoline ring.
Materials:
-
(R)-2-amino-2-phenylethan-1-ol
-
2-cyanopyrimidine
-
Anhydrous Toluene
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (R)-2-amino-2-phenylethan-1-ol (1.0 eq) and 2-cyanopyrimidine (1.05 eq).
-
Add anhydrous toluene to dissolve the reactants.
-
Add anhydrous zinc chloride (0.1 eq) as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C) for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole ligand.[11]
Part 2: In Situ Generation of Transition Metal Complexes
The following protocols detail the in situ generation of palladium, iridium, and copper complexes, which are commonly employed in asymmetric catalysis with Pyox-type ligands.
General Considerations:
-
All manipulations should be carried out under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents are crucial for the successful formation of the active catalyst and to prevent ligand hydrolysis.[12]
-
The choice of metal precursor is critical. Precursors with labile ligands (e.g., acetate, acetylacetonate, or weakly coordinating solvent molecules) are preferred.
Protocol 2.1: In Situ Generation of a Palladium(II) Complex
Palladium complexes of pyrimidine-oxazoline ligands are effective catalysts for a range of reactions, including asymmetric allylic alkylations.[4]
Materials:
-
(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
-
Palladium(II) acetate [Pd(OAc)₂] or Bis(acetonitrile)dichloropalladium(II) [Pd(MeCN)₂Cl₂]
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole ligand (typically 1.1-1.2 mol equivalent relative to the metal) in the chosen anhydrous solvent.
-
In a separate Schlenk tube, dissolve the palladium precursor (1.0 mol equivalent) in the same anhydrous solvent.
-
Slowly add the palladium precursor solution to the ligand solution at room temperature with stirring.
-
Stir the resulting mixture at room temperature for 30-60 minutes to allow for complete complex formation. The formation of the complex is often accompanied by a color change.
-
The resulting solution containing the in situ generated chiral palladium complex is now ready for the addition of the reaction substrates.
Protocol 2.2: In Situ Generation of an Iridium(I) Complex
Iridium complexes are widely used in asymmetric hydrogenation and C-H activation reactions.[1]
Materials:
-
(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
-
[Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)
-
Anhydrous, degassed solvent (e.g., DCM, THF)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine [Ir(COD)Cl]₂ (0.5 mol equivalent) and the (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole ligand (1.05 mol equivalent). Note: [Ir(COD)Cl]₂ is a dimer, so the stoichiometry is adjusted accordingly.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for 1-2 hours.
-
The formation of the active iridium complex is typically indicated by a change in the color and clarity of the solution.
-
This solution is now ready for use in the catalytic reaction.
Protocol 2.3: In Situ Generation of a Copper(I) or Copper(II) Complex
Copper-Pyox complexes have shown utility in various asymmetric reactions, including Diels-Alder and Henry reactions.[12]
Materials:
-
(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
-
For Cu(I): Copper(I) trifluoromethanesulfonate benzene complex [Cu(OTf)]₂·C₆H₆ or Copper(I) iodide (CuI)
-
For Cu(II): Copper(II) trifluoromethanesulfonate [Cu(OTf)₂] or Copper(II) chloride (CuCl₂)
-
Anhydrous, degassed solvent (e.g., DCM, THF, Toluene)
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the copper precursor (1.0 mol equivalent) in the chosen anhydrous solvent.
-
In a separate Schlenk tube, dissolve the (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole ligand (1.1 mol equivalent) in the same solvent.
-
Slowly add the ligand solution to the copper salt solution at room temperature with stirring.
-
Stir the mixture for 30-60 minutes. The formation of the copper complex is often accompanied by a distinct color change.
-
The resulting solution of the in situ generated chiral copper complex can be used directly for catalysis.
Visualization of the Workflow
The following diagram illustrates the general workflow for the in situ generation and application of the (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole transition metal complexes.
Caption: General workflow for the in situ generation of chiral transition metal catalysts.
Data Presentation: Key Parameters for Catalyst Generation
The following table summarizes typical parameters for the in situ generation of various metal complexes. These are starting points and may require optimization for specific catalytic reactions.
| Metal Precursor | Ligand (mol eq) | Solvent | Temp (°C) | Time (min) | Typical Application |
| Pd(OAc)₂ | 1.1 - 1.2 | DCM, THF | 25 | 30 - 60 | Asymmetric Allylic Alkylation |
| [Ir(COD)Cl]₂ | 1.05 | DCM, THF | 25 | 60 - 120 | Asymmetric Hydrogenation |
| Cu(OTf)₂ | 1.1 | DCM, Toluene | 25 | 30 - 60 | Asymmetric Diels-Alder |
| CuI | 1.1 | THF | 25 | 30 - 60 | Asymmetric 1,4-Addition |
Best Practices and Troubleshooting
The success of in situ catalyst generation relies on careful experimental technique. Below are some best practices and troubleshooting tips.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no catalytic activity | - Incomplete complex formation- Catalyst decomposition- Presence of impurities (water, oxygen) | - Increase the pre-formation time of the complex.- Ensure all glassware is flame-dried and solvents are anhydrous and degassed.- Use high-purity ligands and metal precursors. |
| Poor enantioselectivity | - Incorrect ligand-to-metal ratio- Competing achiral catalyst pathway- Unfavorable reaction temperature | - Screen different ligand-to-metal ratios (e.g., 1:1, 1.2:1, 1.5:1).- Lower the reaction temperature.- Ensure the absence of impurities that could generate an achiral catalyst. |
| Inconsistent results | - Variability in reagent quality- Inconsistent reaction setup | - Use reagents from the same batch for a series of experiments.- Standardize the procedure for catalyst generation and reaction setup. |
For more general troubleshooting of catalytic reactors, issues such as catalyst deactivation, poisoning, and temperature runaways should be considered.[13][14] In situ monitoring techniques, where applicable, can provide valuable insights into the catalyst's state during the reaction.[15][16][17]
Conclusion
The in situ generation of (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole transition metal complexes is a powerful and efficient strategy for asymmetric catalysis. By following the detailed protocols and best practices outlined in this guide, researchers can effectively harness the potential of this versatile chiral ligand to access a wide range of enantioenriched molecules. The flexibility of the in situ approach facilitates rapid reaction optimization and provides a streamlined workflow for the discovery and development of new asymmetric transformations.
References
-
Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00615B. Available at: [Link]
-
Stereoselective Catalysis Achieved through in Situ Desymmetrization of an Achiral Iron Catalyst Precursor | Journal of the American Chemical Society. Available at: [Link]
-
Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - PMC. Available at: [Link]
-
Synthesis and structures of three new pyridine-containing oxazoline ligands of complexes for asymmetric catalysis - IUCr Journals. Available at: [Link]
-
Enantioconvergent Copper Catalysis: In Situ Generation of the Chiral Phosphorus Ylide and Its Wittig Reactions | Journal of the American Chemical Society. Available at: [Link]
-
Proposed catalytic cycle and transition-state model The in situ formed chiral N,N. Available at: [Link]
-
In situ generation of ion-paired chiral ligands: rapid identification of the optimal ligand for palladium-catalyzed asymmetric allylation - Chemical Science (RSC Publishing). Available at: [Link]
-
Enhanced Pyridine-Oxazoline Ligand-Enabled Pd(II)-Catalyzed Aminoacetoxylation of Alkenes for the Asymmetric Synthesis of Biaryl-Bridged 7-Membered N-Heterocycles and Atropisomers - ACS Publications. Available at: [Link]
-
Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis | Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
Iridium-Catalyzed Intramolecular Asymmetric Allylic Etherification of Pyrimidinemethanols: Enantioselective Construction of Multifunctionalized Pyrimidine-Fused Oxazepines | Organic Letters - ACS Publications. Available at: [Link]
-
Troubleshooting of Catalytic Reactors | PPTX - Slideshare. Available at: [Link]
-
OXAZOLINE-CONTAINING LIGANDS Synthesis and Applications - Diva-Portal.org. Available at: [Link]
-
In situ Observations of Catalyst Dynamics during Surface-Bound Carbon Nanotube Nucleation - The HOFMANN group. Available at: [Link]
-
Copper(II) complexes of pyridine-oxazoline (Pyox) ligands: Coordination chemistry, ligand stability, and catalysis | Request PDF - ResearchGate. Available at: [Link]
-
How the in situ monitoring of bulk crystalline phases during catalyst activation results in a better understanding of heterogeneous catalysis - PMC. Available at: [Link]
-
Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC. Available at: [Link]
-
Synthesis of 2-Oxazolines from Ring Opening Isomerization of 3-Amido-2-Phenyl Azetidines. Available at: [Link]
-
Metal-bis(oxazoline) complexes: From coordination chemistry to asymmetric catalysis - Dr. Ramesh Rasappan. Available at: [Link]
-
Understanding catalyst structure-performance relationships through precise synthesis and in situ characterization | Stanford Digital Repository. Available at: [Link]
-
Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate | Research Results in Pharmacology. Available at: [Link]
-
Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. Available at: [Link]
Sources
- 1. Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. blog.strem.com [blog.strem.com]
- 6. rameshrasappan.com [rameshrasappan.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. In situ generation of ion-paired chiral ligands: rapid identification of the optimal ligand for palladium-catalyzed asymmetric allylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Chiral-at-metal catalysts: history, terminology, design, synthesis, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.iucr.org [journals.iucr.org]
- 11. (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole | 2757082-83-8 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. hofmann-group.eng.cam.ac.uk [hofmann-group.eng.cam.ac.uk]
- 16. How the in situ monitoring of bulk crystalline phases during catalyst activation results in a better understanding of heterogeneous catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding catalyst structure-performance relationships through precise synthesis and in situ characterization | Stanford Digital Repository [purl.stanford.edu]
Application Note: (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole as a Privileged Chiral Ligand in Asymmetric Catalysis
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Ligand Class: Pyrimidine-Oxazoline (Pmrox) Primary Applications: Enantioselective NiH-Catalyzed Reductions, Reductive Cross-Couplings, and Pd-Catalyzed Cyclizations.
Introduction and Mechanistic Rationale
The development of robust chiral ligands is the cornerstone of asymmetric transition-metal catalysis. Among the diverse library of N,N-bidentate ligands, (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole (commonly referred to as (R)-Ph-Pmrox) has emerged as a highly privileged scaffold.
The Causality of Ligand Design
While traditional Pyridine-Oxazoline (Pyox) ligands have been extensively used, the substitution of the pyridine ring with a pyrimidine ring fundamentally alters the electronic environment of the coordinated metal center[1].
-
Electronic Tuning: The additional nitrogen in the pyrimidine ring withdraws electron density, rendering the metal center (e.g., Ni, Pd, Co) more electrophilic. This accelerates oxidative addition steps and stabilizes low-valent metal intermediates during catalytic cycles[2].
-
Steric Direction: The (R)-phenyl group at the C4 position of the oxazoline ring acts as a rigid steric wall. During the enantiodetermining step—such as migratory insertion or hydride transfer—this steric bulk forces the prochiral substrate to approach the metal center from a single, predictable face, thereby dictating high enantioselectivity (ee)[3].
Fig 1. Catalytic cycle of NiH/Pmrox-mediated asymmetric 1,2-reduction.
Application I: Enantioselective NiH-Catalyzed 1,2-Reduction
One of the most impactful applications of the (R)-Ph-Pmrox ligand is in the highly selective 1,2-reduction of α,β-unsaturated ketones to yield chiral allylic alcohols, a methodology pioneered by Zhu and co-workers[3].
Experimental Causality
Reducing α,β-unsaturated ketones is notoriously difficult because 1,4-reduction (conjugate addition) is thermodynamically favored. The use of the Pmrox ligand creates a highly polarized[LNi-H] species that kinetically favors attack at the hard carbonyl carbon over the soft alkene[3]. Pinacolborane (HBpin) is selected as the stoichiometric reductant because it acts dually: it provides the hydride to regenerate the Ni-H species and traps the resulting alkoxide to prevent reversible β-hydride elimination.
Quantitative Data Summary
| Substrate Type | Ligand | Yield (%) | Enantiomeric Excess (ee %) | Ambidoselectivity (1,2 : 1,4) |
| Aryl-substituted Enones | (R)-Ph-Pmrox | 92 - 99% | 95 - 99% | > 99:1 |
| Alkyl-substituted Enones | (R)-Ph-Pmrox | 88 - 95% | 90 - 96% | > 95:5 |
| Cyclic Enones | (R)-Ph-Pmrox | 85 - 90% | 88 - 92% | > 95:5 |
Data derived from standardized NiH/Pmrox reduction protocols[3].
Protocol 1: Step-by-Step 1,2-Reduction Workflow
Self-Validation Checkpoint: This protocol relies on visual color changes to confirm active catalyst generation. Failure to observe the transition from green to dark red/black indicates oxygen contamination or inactive silane/borane.
-
Glovebox Preparation: Transfer Ni(OAc)₂·4H₂O (5.0 mol %) and (R)-Ph-Pmrox (6.0 mol %) into an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar. Rationale: Ni(0) and Ni-H intermediates are highly sensitive to oxidation[4].
-
Catalyst Complexation: Add anhydrous THF (2.0 mL) to the tube. Stir the mixture at room temperature for 30 minutes. The solution will transition from pale green to a deep blue/purple, indicating successful N,N-chelation of the Pmrox ligand to the Ni(II) center.
-
Substrate Addition: Add the α,β-unsaturated ketone (1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Hydride Source Introduction: Slowly add pinacolborane (HBpin, 1.5 mmol, 1.5 equiv) dropwise over 2 minutes. Observation: The reaction mixture will rapidly darken to a deep red or black, confirming the generation of the active [LNi-H] species.
-
Reaction Execution: Seal the Schlenk tube, remove it from the glovebox, and stir at 25 °C for 12–24 hours. Monitor the reaction via TLC (Hexanes/EtOAc 4:1) until the starting material is completely consumed.
-
Quenching & Workup: Cool the mixture to 0 °C and carefully quench with 2.0 mL of saturated aqueous NH₄Cl to hydrolyze the boronic ester intermediate. Extract the aqueous layer with EtOAc (3 × 5 mL).
-
Purification & Analysis: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography. Determine the enantiomeric excess using Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns).
Fig 2. Standard experimental workflow for air-sensitive Ni/Pmrox asymmetric catalysis.
Application II: Nickel-Catalyzed Enantioselective Reductive Divinylation
Beyond hydride transfer, Pmrox ligands excel in cross-electrophile coupling. Shu and co-workers demonstrated that Pmrox ligands enable the highly enantioselective reductive divinylation of unactivated alkenes[5].
Experimental Causality
Coupling two electrophiles (e.g., an alkyl bromide and a vinyl bromide) typically results in homocoupling side products. By utilizing a NiBr₂ precatalyst with a Pmrox ligand and Zinc dust as a mild reductant, the catalytic system selectively undergoes sequential oxidative additions[5]. The chiral pocket created by the (R)-phenyl group strictly controls the stereochemistry during the cyclization-coupling cascade, allowing for the construction of complex 3-methylene five-membered heterocycles.
Protocol 2: Reductive Cross-Coupling Workflow
-
Catalyst & Reductant Loading: In an argon-filled glovebox, charge a reaction tube with NiBr₂ (10 mol %), (R)-Ph-Pmrox (12 mol %), and activated Zinc dust (3.0 equiv). Rationale: Zinc serves as the terminal reductant to turn over the Ni(II) resting state back to the active Ni(0) species[5].
-
Solvent Addition: Add anhydrous N,N-Dimethylacetamide (DMA, 0.1 M relative to substrate). Let the mixture stand for 2 minutes until it turns black and turbid, indicating the formation of the active Ni(0)-Pmrox complex[5].
-
Electrophile Addition: Add the 2-bromo-1,6-diene substrate (1.0 equiv) and the vinyl bromide (2.0 equiv).
-
Temperature Control: Transfer the sealed tube out of the glovebox and stir at a precisely controlled -5 °C for 24 hours. Rationale: Lower temperatures suppress background racemic pathways and maximize the enantiomeric excess dictated by the Pmrox ligand.
-
Workup: Dilute the mixture with EtOAc, filter through a short pad of Celite to remove excess Zinc, and wash with brine. Purify the crude product via silica gel chromatography.
Conclusion
The (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole ligand represents a masterclass in rational ligand design. By combining the strong σ-donating/π-accepting properties of the pyrimidine ring with the rigid stereocontrol of the oxazoline phenyl group, it enables highly challenging transformations—from ambidoselective 1,2-reductions to complex cross-electrophile couplings—with unparalleled precision.
References
-
Enantioselective NiH/Pmrox-Catalyzed 1,2-Reduction of α,β-Unsaturated Ketones. Angewandte Chemie International Edition (2017).
-
Enantioselective Reductive Divinylation of Unactivated Alkenes by Nickel-Catalyzed Cyclization Coupling Reaction. Journal of the American Chemical Society (2021).
-
Design and Synthesis of Planar-Chiral Oxazole–Pyridine N,N-Ligands: Application in Palladium-Catalyzed Asymmetric Acetoxylative Cyclization. ACS Catalysis (2023).
Sources
Improving enantiomeric excess (ee) with (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
Welcome to the Advanced Catalysis Support Portal. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize asymmetric transformations utilizing (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole (commonly referred to as the (R)-Pymox ligand).
While Pymox ligands are powerful tools for asymmetric cyclopropanation, O–H insertions, and carbenic olefination cascades[1], they present unique coordination dynamics compared to standard Pyox or Box ligands. The pyrimidine nitrogen is a weaker σ-donor than pyridine, making the chiral pocket highly sensitive to solvent competition, counterion effects, and kinetic parameters[2].
Below is our comprehensive, causality-driven guide to isolating the root causes of poor stereocontrol and implementing self-validating protocols to maximize your enantiomeric excess (ee).
I. Diagnostic Workflow for Low Enantiomeric Excess
Before adjusting your chemical parameters, use the following logic tree to isolate the mechanistic failure in your catalytic cycle.
Fig 1: Stepwise troubleshooting logic for isolating and resolving low enantiomeric excess.
II. Expert Troubleshooting FAQs
Q: I am observing high conversion but poor ee (<30%). What is the most likely mechanistic failure? A: This is the classic "Naked Metal" signature. In transition-metal catalysis, the unligated metal precursor is kinetically hyperactive compared to the sterically hindered (R)-Pymox complex. Even 1% of unligated metal can dominate the catalytic cycle, producing a rapid, racemic background reaction. Actionable Fix: Always use a Ligand-to-Metal (L:M) ratio of 1.1:1 to 1.2:1. Furthermore, allow at least 1–2 hours of pre-complexation time before introducing any substrates to ensure the active chiral complex is fully assembled.
Q: My ee is inconsistent between batches. How does solvent choice affect the (R)-Pymox coordination sphere? A: The pyrimidine nitrogen in the Pymox scaffold is a weaker donor than the pyridine nitrogen found in standard Pyox ligands. Consequently, coordinating solvents like THF or Acetonitrile can dynamically outcompete the pyrimidine moiety, temporarily opening the chiral pocket during the stereodetermining step[2]. Actionable Fix: Strictly utilize non-coordinating, anhydrous solvents such as Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Toluene.
Q: Does the counterion of the metal precursor matter for stereocontrol? A: Absolutely. Strongly coordinating halides (Cl⁻, Br⁻) occupy the inner coordination sphere, distorting the optimal geometry required for the phenyl group at the C4-position of the oxazoline ring to effectively shield the metal center. Actionable Fix: Switch to cationic metal precursors with non-coordinating "spectator" anions, such as [Cu(MeCN)₄]PF₆ or [CpRu(MeCN)₃]PF₆[2][3].
Q: Can I improve ee by simply dropping the temperature to -78°C? A: While lowering the temperature generally increases the free energy difference (ΔΔG‡) between diastereomeric transition states, (R)-Pymox complexes often suffer from severe solubility drops or kinetic freezing below -20°C, leading to stalled reactions. Actionable Fix: Profile the reaction between 25°C and -10°C. To maintain high ee at slightly higher temperatures, use a syringe pump to slowly add the reactive substrate (e.g., diazo compound) over 5–10 hours. This maintains a low steady-state concentration, preventing non-selective background pathways[1].
III. Quantitative Benchmarks
The following table synthesizes the empirical impact of critical reaction parameters on both yield and enantioselectivity, using Cu(I)-catalyzed carbenoid transfer as a model system.
| Parameter | Condition | Yield (%) | Enantiomeric Excess (% ee) | Mechanistic Rationale |
| L:M Ratio | 1.0 : 1 | 85 | 45 | Background racemic catalysis driven by trace unligated metal. |
| L:M Ratio | 1.2 : 1 | 82 | 92 | Complete saturation of the metal center; pure chiral induction. |
| Solvent | THF | 78 | 35 | Solvent competition displaces the pyrimidine nitrogen. |
| Solvent | DCM | 88 | 94 | Tight ion-pairing maintains an intact, rigid coordination sphere. |
| Counterion | Cl⁻ | 60 | 50 | Halide coordination distorts the required chiral geometry. |
| Counterion | PF₆⁻ | 89 | 95 | Non-coordinating anion preserves the active catalytic site. |
| Temperature | 25°C | 95 | 70 | High thermal energy overcomes the ligand's steric barriers. |
| Temperature | -10°C | 85 | 96 | Maximized ΔΔG‡ between competing diastereomeric transition states. |
IV. Mechanistic Insights into Chiral Induction
Understanding the catalytic cycle is essential for rational optimization. The diagram below illustrates where stereocontrol is established and why pre-complexation is the most critical phase of your experiment.
Fig 2: Mechanistic pathway highlighting the critical pre-complexation and stereodetermining steps.
V. Self-Validating Experimental Protocol
To guarantee reproducibility and high ee, follow this self-validating methodology for in situ catalyst assembly and asymmetric carbenoid transfer. Every phase includes a physical checkpoint to verify the integrity of the system before proceeding.
Phase 1: Pre-Catalyst Assembly (The Critical Step)
-
Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).
-
Add the metal precursor (e.g.,[Cu(MeCN)₄]PF₆, 5.0 mol%) and the (R)-Pymox ligand (6.0 mol%, ensuring an L:M ratio of 1.2:1).
-
Inject anhydrous DCM (to reach 0.1 M relative to the final substrate concentration).
-
Validation Checkpoint 1: Stir at room temperature for 1.5 to 2 hours. The solution must transition from a pale suspension to a homogeneous, deeply colored solution (e.g., deep green for Cu(I), orange/red for Ru(II)). If the solution remains cloudy or colorless, moisture has compromised the complex; abort and restart.
Phase 2: Substrate Introduction 5. Add the limiting reactant (e.g., the styrene derivative or aldehyde) to the active catalyst solution. 6. Validation Checkpoint 2: Take a background TLC or crude NMR aliquot. No reaction should occur at this stage. If product is forming, your starting materials are contaminated. 7. Set the reaction to the optimized temperature (e.g., -10°C) using a cryocooler.
Phase 3: Stereoselective Turnover 8. Dissolve the reactive carbenoid precursor (e.g., diazoacetate) in anhydrous DCM and add it strictly via a syringe pump at a rate of 0.5 mL/hr. 9. Validation Checkpoint 3: Monitor nitrogen gas evolution. Continuous, slow bubbling confirms active, controlled catalytic turnover. Rapid, violent bubbling indicates the local concentration of the diazo compound is too high, which will degrade your ee via uncatalyzed background dimerization. 10. Upon completion, quench the reaction immediately with neutral alumina and filter through a short pad of Celite to remove the metal. This ensures no further racemic background reaction occurs during solvent evaporation.
VI. References
-
Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade Chemical Science (RSC Publishing)1
-
Preparation of new axially chiral bridged 2,2'-bipyridines and pyridyl monooxazolines (pymox). Evaluation in copper(I)-catalyzed enantioselective cyclopropanation Organic & Biomolecular Chemistry3
-
CpRu-Catalyzed O−H Insertion and Condensation Reactions of α-Diazocarbonyl Compounds Organic Letters (ACS Publications) 2
Sources
Technical Support Center: Troubleshooting (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole Catalysis
Welcome to the Advanced Catalysis Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals utilizing (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole (commonly referred to as Ph-PymOx) in transition-metal asymmetric catalysis.
As a chiral N,N-bidentate ligand, Ph-PymOx features a pyrimidine ring that uniquely modulates the electronic properties of the metal center, while the 4-phenyl group on the oxazoline ring establishes a rigid chiral pocket. While highly effective in Palladium (Pd) and Cobalt (Co) catalyzed transformations, researchers frequently encounter yield bottlenecks due to speciation issues, competing kinetic pathways, or ligand displacement.
This guide synthesizes field-proven methodologies and mechanistic insights to help you diagnose and resolve low-yield scenarios.
Diagnostic Workflow for Low-Yield Ph-PymOx Reactions
Before altering your stoichiometry, use the following logical workflow to isolate the root cause of your catalytic failure.
Caption: Diagnostic flowchart for identifying the root cause of low yields in Ph-PymOx catalysis.
Frequently Asked Questions & Troubleshooting Guides
Q1: I am running a Cobalt-catalyzed asymmetric reductive alkenylation, and my yield is hard-capped at 45-50%, despite excellent enantioselectivity (>95% ee). Is my catalyst deactivating?
A: Your catalyst is likely highly active, but you are trapped in a Kinetic Resolution (KR) pathway rather than a Dynamic Kinetic Resolution (DKR) pathway.
In the atroposelective reductive cross-coupling of racemic heterobiaryl tosylates, the chiral Co(I)-PymOx complex undergoes atroposelective oxidative addition[1]. If you are using alkenyl bromides or highly electron-deficient aryl iodides, the subsequent oxidative addition of the electrophile outcompetes the epimerization of the configurationally labile Co(I) intermediates[1]. Because the catalyst only reacts with one enantiomer of your racemic starting material and epimerization is too slow, the maximum theoretical yield is exactly 50%. Solution: To break the 50% yield ceiling and achieve an enantioconvergent transformation (DKR), you must accelerate the epimerization step relative to the electrophile trapping. Switch to relatively electron-rich aryl iodides or increase the reaction temperature slightly to facilitate epimerization[1].
Q2: In my Palladium-catalyzed Heck-Matsuda (HM) reaction, I observe rapid formation of palladium black and yields below 20%. How do I stabilize the active species?
A: Palladium black formation indicates that your Pd(0) species is aggregating before it can enter the catalytic cycle, or that the arenediazonium salt is decomposing via homolytic dediazoniation faster than oxidative addition can occur.
Quantum-chemical (DFT) calculations reveal that the ionogenic nature of the metal center, promoted by the arenediazonium cation addition, drastically increases the electronic reactivity of Pd(0) toward the donor N,N ligand (Ph-PymOx)[2]. However, Ph-PymOx is less strongly coordinating than traditional phosphines. If the local concentration of the diazonium salt is too high, it acts as an oxidant, stripping the ligand and crashing out the metal. Solution:
-
Syringe Pump Addition: Add the arenediazonium salt dropwise over 2–4 hours to keep its steady-state concentration low.
-
Solvent Tuning: Ensure you are using a non-coordinating or weakly coordinating solvent (e.g., DCE or THF). Strongly coordinating solvents like Acetonitrile will competitively displace the Ph-PymOx ligand from the cationic Pd(II) intermediate, leading to premature reductive elimination or aggregation.
Q3: I am attempting a Pd-catalyzed alkynylation of unstrained aryl ketones. The reaction works with standard Pyridine-Oxazoline (PyOx) ligands, but fails with Ph-PymOx. Why?
A: The pyrimidine ring in Ph-PymOx is significantly more electron-withdrawing than a standard pyridine ring. In the ligand-promoted alkynylation of aryl ketones, the cleavage of the Ar–C(O) bond requires the ligand to facilitate a challenging β-aryl elimination[3]. While electron-withdrawing groups on the pyridine moiety can sometimes improve yields (e.g., trifluoromethyl groups can boost yields up to 70%[1]), the specific steric bulk of the 4-phenyl group on the oxazoline ring combined with the pyrimidine electronics may raise the activation barrier for the transition state (TS1) of the β-aryl elimination[3]. Solution: If you must use Ph-PymOx for its chiral induction, try generating the oxime ether in situ using 2,4-dinitrophenylhydroxylamine, which provides a weaker N–O bond (33−37 kcal/mol) to facilitate the initial oxidative addition, compensating for the altered electronics of the pyrimidine ring[3].
Quantitative Data: Parameter Effects on Ph-PymOx Catalysis
The following table summarizes how specific reaction parameters influence yield and enantiomeric excess (ee%) across different Ph-PymOx catalyzed methodologies.
| Reaction Type | Metal Precursor | Solvent | Additive / Reductant | Temp (°C) | Typical Yield | Typical ee% | Primary Failure Mode |
| Reductive Alkenylation [1] | CoI₂(dppe) | THF | Mn (dust), Zn | 25 | 42–50% (KR) | >95% | Yield capped at 50% due to slow epimerization. |
| Reductive Arylation [1] | CoI₂(dppe) | THF | Mn (dust), Zn | 25 | 75–85% (DKR) | 88–92% | Moisture quenching the Co(I) active species. |
| Heck-Matsuda [2] | Pd(dba)₂ | DCE / MeOH | None (Cationic) | 40 | 60–80% | 85–95% | Pd black formation from fast diazonium decay. |
| Ketone Alkynylation [3] | Pd(OAc)₂ | Toluene | K₃PO₄ | 130 | 40–54% | N/A (Achiral) | High thermodynamic barrier for C-C(O) cleavage. |
Standardized Experimental Protocols
To ensure self-validating and reproducible results, adhere strictly to the following protocols when handling Ph-PymOx.
Protocol A: Preparation of the Active Co(I)-PymOx Catalyst Complex
Note: Co(I) species are highly sensitive to oxygen and moisture. This must be performed in a nitrogen-filled glovebox.
-
Drying: Ensure (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is dried under high vacuum (10⁻³ mbar) for 12 hours prior to use.
-
Complexation: In a 10 mL oven-dried Schlenk tube inside the glovebox, add CoI₂ (0.05 mmol, 15.7 mg) and Ph-PymOx (0.06 mmol, 13.5 mg).
-
Solvation: Add 2.0 mL of anhydrous, degassed THF. Stir at room temperature for 2 hours until a deep, homogeneous color change is observed (typically dark green/brown), indicating complexation.
-
Reduction: Add activated Manganese dust (1.5 mmol, 82.4 mg) to reduce Co(II) to the active Co(I) species. Stir for an additional 30 minutes before introducing your racemic heterobiaryl tosylates and electrophile[1].
Protocol B: Pd-Catalyzed Asymmetric Heck-Matsuda Reaction
-
Pre-activation: In a Schlenk flask under Argon, combine Pd(dba)₂ (5 mol%) and Ph-PymOx (6 mol%). Add 1.0 mL of anhydrous DCE and stir for 30 minutes at room temperature to pre-form the Pd(0)-PymOx complex.
-
Substrate Addition: Add the acyclic olefin substrate (1.0 equiv) dissolved in 1.0 mL of DCE.
-
Controlled Electrophile Addition: Dissolve the arenediazonium tetrafluoroborate salt (1.5 equiv) in 2.0 mL of a DCE/MeOH mixture (3:1). Load this into a syringe pump.
-
Reaction: Heat the main flask to 40 °C. Inject the diazonium solution at a rate of 0.5 mL/hour. This prevents the ionogenic metal center from being overwhelmed and crashing out as Pd black[2].
-
Workup: Once addition is complete, stir for 1 hour, filter through a short pad of silica gel (eluting with EtOAc), and concentrate for purification.
Mechanistic Pathway: Kinetic Resolution via Co-PymOx
Understanding the catalytic cycle is crucial for troubleshooting. The diagram below illustrates why yields may stall at 50% during Co-catalyzed reductive alkenylation.
Caption: Co-PymOx catalytic cycle showing the kinetic resolution pathway limiting yield to 50%.
References
-
Dong, H.; Wang, C. "Cobalt-Catalyzed Asymmetric Reductive Alkenylation and Arylation of Heterobiaryl Tosylates: Kinetic Resolution or Dynamic Kinetic Resolution?" Journal of the American Chemical Society, 2023, 145(49), 26747-26755.[Link]
-
Xu, H.; Ma, B.; Fu, Z.; Li, H.-Y.; Wang, X.; Wang, Z.-Y.; Li, L.-J.; Cheng, T.-J.; Zheng, M.; Dai, H.-X. "Ligand-Promoted Alkynylation of Aryl Ketones: A Practical Tool for Structural Diversity in Drugs and Natural Products." ACS Catalysis, 2021, 11(3), 1758–1764.[Link]
-
Menezes da Silva, V. H.; Oliveira, C. C.; Correia, C. R. D.; Braga, A. A. C. "Heck arylation of acyclic olefins employing arenediazonium salts and chiral N,N ligands: new mechanistic insights from quantum-chemical calculations." Theoretical Chemistry Accounts, 2020, 139(4).[Link]
Sources
Technical Support Center: Optimizing Catalyst Loading for (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
Document ID: TSC-PYOX-CLO-001
Revision: 1.0
Introduction
The (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole ligand, a member of the pyrimidine-oxazoline (PyOx) class, is a highly effective C1-symmetric N,N-bidentate ligand for a variety of metal-catalyzed asymmetric transformations.[1][2] Its modular structure, derived from chiral amino acids, allows for the creation of a well-defined chiral environment around a metal center, enabling high levels of enantioselectivity.[3][4]
A critical parameter that dictates the success of any catalytic reaction is the catalyst loading. While it may seem intuitive to simply use more catalyst to drive a reaction, the reality is far more nuanced. Optimal catalyst loading is a delicate balance between reaction rate, yield, enantioselectivity, and economic viability. Sub-optimal loading can lead to a host of problems including low yields, poor stereocontrol, and catalyst deactivation.[5][6]
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing catalyst loading for reactions involving (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole and its metal complexes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a new reaction with this PyOx ligand?
A1: The ideal loading is highly reaction-dependent. However, for many transition-metal-catalyzed reactions (e.g., using Palladium, Iridium, or Copper), a good starting point for initial screening is 1-5 mol% .[7] For organocatalytic applications, a higher loading of 5-10 mol% is a more common starting point.[7][8] It is crucial to treat this as a starting point for systematic optimization.
Q2: How does catalyst loading generally affect reaction yield and enantioselectivity (ee%)?
A2: The relationship is not always linear.
-
Yield: Initially, increasing catalyst loading typically increases the reaction rate and overall yield, as more active sites are available. However, excessively high loading can sometimes introduce side reactions or lead to catalyst aggregation (especially with palladium), which can stall the reaction or decrease the yield.[5][7]
-
Enantioselectivity (ee%): This is more complex. In some cases, higher catalyst loading can improve ee% by ensuring the catalyzed pathway significantly outpaces any non-catalyzed, racemic background reaction.[9] Conversely, there are documented instances where higher catalyst loading or longer reaction times lead to an erosion of enantioselectivity, possibly due to product racemization or the formation of less selective catalytic species over time.[10]
Q3: When should I focus on optimizing the metal-to-ligand ratio versus the overall catalyst loading?
A3: You should consider the metal-to-ligand ratio when you suspect the formation of different active species. For bidentate ligands like this PyOx derivative, a 1:1 or 1:1.2 metal-to-ligand ratio is common to ensure full coordination and prevent the formation of less-active or less-selective species. If you observe inconsistent results or low selectivity, screening ratios (e.g., 1:1, 1:1.5, 1:2) can be beneficial to determine the optimal coordination environment for the active catalyst.
Q4: What are the primary signs of catalyst deactivation versus simply having too low a catalyst loading?
A4: A key indicator is the reaction profile over time.
-
Low Loading: The reaction may proceed cleanly but very slowly from the start.
-
Deactivation: The reaction might start at a reasonable rate and then slow down or stop completely before the starting material is fully consumed.[11] Visual cues like the formation of palladium black are a strong sign of Pd(0) catalyst aggregation and deactivation.[11][12] Catalyst deactivation can sometimes be more apparent at lower catalyst loadings.[6]
Troubleshooting Guide
This section addresses specific experimental issues in a problem/cause/solution format.
Problem 1: Low or No Product Yield
-
Possible Cause 1: Insufficient Catalyst Loading.
-
Rationale: The turnover frequency (TOF) of the catalyst may be too low under the reaction conditions to achieve significant conversion in a reasonable timeframe.
-
Solution: Systematically increase the catalyst loading. Start by doubling the current loading (e.g., from 1 mol% to 2 mol%) and monitor the effect on conversion. Continue with incremental increases (e.g., to 3 mol%, 5 mol%) to find the optimal point.[13][14] Refer to Protocol 2 for a systematic approach.
-
-
Possible Cause 2: Catalyst Deactivation or Poisoning.
-
Rationale: The active catalytic species is being converted into an inactive form. This can be caused by impurities (e.g., water, oxygen, sulfur- or nitrogen-containing compounds) in the starting materials or solvents, or by thermal decomposition.[11][12][15] Pyridine-like impurities are known to poison metal catalysts by strongly coordinating to the active site.[15]
-
Solution:
-
Ensure Reagent Purity: Purify starting materials and use high-purity, anhydrous, and degassed solvents.[11][13]
-
Strict Inert Atmosphere: Handle all air- and moisture-sensitive components (catalyst precursor, ligand, base, dry solvents) in a glovebox or using Schlenk line techniques.[11][16][17][18] Even ligands considered "air-stable" as solids should be handled under inert gas when preparing solutions.[11]
-
Check Temperature: High temperatures can accelerate catalyst decomposition.[11] Consider running the reaction at a lower temperature for a longer period.
-
-
-
Possible Cause 3: Inefficient Pre-catalyst Activation.
-
Rationale: Many catalytic reactions require an in situ activation step to generate the active catalytic species from a more stable pre-catalyst. If this activation is slow or incomplete, the concentration of the active catalyst will be too low.[6]
-
Solution: Review the literature for the specific metal system you are using. Ensure that any required activators (e.g., additives, co-catalysts) are present and that the activation conditions (temperature, time) are appropriate before adding the main substrates.
-
Problem 2: Low Enantioselectivity (ee%)
-
Possible Cause 1: Competing Background Reaction.
-
Rationale: An uncatalyzed, non-stereoselective reaction may be occurring in parallel with the desired asymmetric transformation. This background reaction produces a racemic product, lowering the overall ee%.[9]
-
Solution:
-
Lower the Reaction Temperature: This will generally slow down the uncatalyzed reaction more significantly than the catalyzed one, improving selectivity.
-
Adjust Catalyst Loading: Sometimes, a higher catalyst loading can increase the rate of the desired chiral pathway enough to outcompete the racemic background process.[9] However, this is not always the case, so it should be tested systematically.
-
-
-
Possible Cause 2: Catalyst Loading is Too High.
-
Rationale: While counterintuitive, excessively high catalyst concentrations can sometimes lead to the formation of dimeric or aggregated species that are less enantioselective than the monomeric active catalyst. In some systems, higher loading has been explicitly shown to have an adverse effect on enantioselectivity.[10]
-
Solution: Screen lower catalyst loadings. Run reactions at half or a quarter of the original loading (e.g., 5 mol% -> 2.5 mol% -> 1.25 mol%) and analyze the effect on both yield and ee%.
-
-
Possible Cause 3: Incorrect Metal-to-Ligand Ratio.
-
Rationale: An inappropriate ratio can lead to the formation of multiple catalytic species with different selectivities. For example, an excess of metal could lead to some amount of catalysis by an unligated, achiral metal species.
-
Solution: Screen different metal-to-ligand ratios. A common starting point is a slight excess of the ligand (e.g., 1:1.1 or 1:1.2) to ensure all metal centers are coordinated.
-
Problem 3: Inconsistent Results and Poor Reproducibility
-
Possible Cause: Inconsistent Handling of Air- and Moisture-Sensitive Reagents.
-
Rationale: This is one of the most common sources of irreproducibility in catalysis. Small, variable amounts of oxygen or moisture introduced between experiments can lead to inconsistent levels of catalyst deactivation, resulting in fluctuating yields and selectivities.[11]
-
Solution: Adhere strictly to best practices for handling air-sensitive compounds. Use a glovebox or Schlenk line for all manipulations of the catalyst, ligand, and anhydrous solvents.[11][16][18][19] Dry all glassware thoroughly in an oven and cool it under an inert atmosphere before use.[18]
-
Data Presentation
The following table summarizes the potential impact of varying catalyst loading. Use this as a guide for your optimization experiments.
| Parameter | Catalyst Loading | Potential Effect on Yield | Potential Effect on ee% | Rationale & Key Considerations |
| Increase | ↑ | Generally increases rate and yield up to an optimal point.[14] | Can increase (by outcompeting background reaction)[9] or decrease (due to aggregation or side reactions).[10] | Risk: Increased cost, potential for side reactions, difficult product isolation. |
| Decrease | ↓ | Generally decreases rate and may lower final yield if too low. | Can increase (by avoiding less selective aggregates)[10] or decrease (if background reaction becomes significant).[9] | Risk: Sluggish or incomplete reaction. May require longer reaction times. |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Catalysis Using Air-Sensitive Reagents
This protocol outlines the best practices for setting up a reaction using a metal precursor and the PyOx ligand.
Materials:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Metal pre-catalyst (e.g., [Pd(allyl)Cl]₂)
-
(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole ligand
-
Substrate, Reagent(s)
-
Anhydrous, degassed solvent (e.g., THF, Dichloromethane)
-
Septa, needles, and cannula
-
Inert gas source (Argon or Nitrogen) connected to a Schlenk line
Procedure:
-
Glassware Preparation: Ensure the Schlenk flask and stir bar are thoroughly dried in an oven (e.g., 125 °C overnight) and allowed to cool under a stream of inert gas.[18]
-
Establish Inert Atmosphere: Assemble the flask, seal with a septum, and connect to the Schlenk line. Evacuate the flask under vacuum and backfill with inert gas. Repeat this cycle three times.
-
Catalyst Preparation (in a glovebox or under positive inert gas flow):
-
Weigh the metal pre-catalyst and the PyOx ligand into the Schlenk flask. A slight excess of ligand (e.g., 1.1 equivalents relative to the metal) is often used.
-
Add the anhydrous, degassed solvent via cannula or a gas-tight syringe to dissolve the catalyst components.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active catalyst complex.
-
-
Reaction Assembly:
-
Add the substrate, followed by any other reagents, to the flask via syringe.
-
Set the desired reaction temperature using an oil bath.
-
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots via syringe for analysis (e.g., TLC, GC, or HPLC).
-
Workup: Once the reaction is complete, cool to room temperature, quench appropriately, and proceed with standard extraction and purification procedures.
Protocol 2: Systematic Screening of Catalyst Loading
This protocol describes an efficient method for determining the optimal catalyst loading.
Procedure:
-
Set up Parallel Reactions: Prepare a series of identical reaction vials or flasks (e.g., 4-5) following the procedure in Protocol 1 .
-
Vary Catalyst Loading: Charge each vessel with a different catalyst loading, keeping the metal-to-ligand ratio constant. A good screening range would be:
-
Reaction 1: 0.5 mol%
-
Reaction 2: 1.0 mol%
-
Reaction 3: 2.5 mol%
-
Reaction 4: 5.0 mol%
-
Reaction 5 (Optional): 10.0 mol%
-
-
Maintain Constant Parameters: Ensure all other reaction parameters (substrate concentration, temperature, solvent volume, stirring speed) are identical across all reactions.
-
Monitor and Analyze: Monitor all reactions simultaneously. After a fixed period (e.g., 12 hours), quench all reactions and analyze the conversion (yield) and enantiomeric excess (ee%) for each.
-
Determine Optimum: Plot the yield and ee% as a function of catalyst loading to identify the lowest possible loading that provides the desired outcome in an acceptable timeframe.
References
- Anonymous. (2018). An Adverse Effect of Higher Catalyst Loading and Longer Reaction Time on Enantioselectivity in an Organocatalytic Multicomponent Reaction. PubMed.
- Anonymous. A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light. PMC.
- Anonymous.
- Anonymous.
- Anonymous.
- Anonymous. (2002).
- Anonymous. (2025). Catalytic Enantioselective [6π] Photocyclization Reactions by Chromophore Activation with a Chiral Lewis Acid.
- Anonymous. (2011). Enantioselective Intramolecular [2 + 2]-Photocycloaddition Reactions of 4-Substituted Quinolones Catalyzed by a Chiral Sensitizer with a Hydrogen-Bonding Motif.
- Anonymous. (2019).
- Anonymous. Optimization of catalyst loading and metal to ligand ratio a.
- Wolf, C., & Xu, H. (2011). Asymmetric catalysis with chiral oxazolidine ligands.
- Anonymous.
- Anonymous. (2009). Transferring Air-Sensitive Reagents. Unknown Source.
- Anonymous. Technical Support Center: Optimizing Catalyst Loading for Efficient Indolizine Synthesis. Benchchem.
- Anonymous. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
- Anonymous. Recent Developments in the Application of Oxazoline-Containing Ligands in Asymmetric Catalysis | Request PDF.
- Anonymous. (2025). Imine-Oxazoline (ImOx)
- Rasappan, R. Metal-bis(oxazoline)
- Anonymous. (2021). Further Developments and Applications of Oxazoline-Containing Ligands in Asymmetric Catalysis.
- Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
- Anonymous. (2023). Performance of homogeneous catalysts viewed in dynamics. RSC Publishing.
- Anonymous. A Comparative Guide to the Catalytic Scope of (S)-4-benzyl-2-(pyridin-2-yl)-4,5-dihydrooxazole and its Analogs. Benchchem.
- Wimmer, E., et al. (2019). An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands. Reaction Chemistry & Engineering (RSC Publishing).
- Yang, G., & Zhang, W. (2018). Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis. Chemical Society Reviews (RSC Publishing).
- Anonymous. Technical Support Center: Catalyst Deactivation in Reactions with Pyridine Ligands. Benchchem.
- Anonymous. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. PMC.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric catalysis with chiral oxazolidine ligands - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. interesjournals.org [interesjournals.org]
- 6. Performance of homogeneous catalysts viewed in dynamics - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05625A [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Adverse Effect of Higher Catalyst Loading and Longer Reaction Time on Enantioselectivity in an Organocatalytic Multicomponent Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.dk]
- 17. ess.xray.aps.anl.gov [ess.xray.aps.anl.gov]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. research.unl.edu [research.unl.edu]
Technical Support Center: Overcoming Solubility Challenges of (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole in Organic Solvents
Prepared by the Senior Application Scientist Team
Introduction
(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a nitrogen-containing heterocyclic compound of significant interest in pharmaceutical and materials science research.[1][2] Its unique structure, featuring both polar and non-polar regions, often presents a significant challenge in the laboratory: poor solubility in common organic solvents. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.
Section 1: Understanding the Molecule's Physicochemical Nature
The solubility behavior of a compound is fundamentally dictated by its molecular structure.[3] The principle of "like dissolves like" is paramount; polar compounds tend to dissolve in polar solvents, while non-polar compounds dissolve in non-polar solvents.[4][5]
(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole, with the IUPAC name (4R)-4-phenyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole[1], possesses distinct regions of differing polarity:
-
Non-Polar Region: The phenyl group (-C6H5) is a large, non-polar, aromatic hydrocarbon moiety. This region favors interactions with non-polar or moderately polar solvents.
-
Polar Regions: The pyrimidine and dihydrooxazole rings are nitrogen- and oxygen-containing heterocycles. The lone pairs of electrons on the nitrogen and oxygen atoms can act as hydrogen bond acceptors, leading to strong interactions with polar solvents.[2][6]
This combination of polar and non-polar characteristics results in mixed polarity, making it difficult to find a single ideal solvent. The molecule is unlikely to be highly soluble in extremely non-polar solvents (e.g., hexane) or highly polar, protic solvents (e.g., water).
| Property | Predicted Value/Information | Source |
| IUPAC Name | (4R)-4-phenyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole | [1] |
| CAS Number | 2757082-83-8 | [1] |
| Molecular Formula | C13H11N3O | |
| Molecular Weight | 225.25 g/mol | |
| Physical Form | Solid / Liquid (supplier dependent) | [7] |
Section 2: Frequently Asked Questions (FAQs)
Q1: My compound won't dissolve in hexane or toluene. Why?
A: Hexane and toluene are non-polar solvents. While the phenyl group of your molecule has non-polar character, the polar pyrimidine and dihydrooxazole rings prevent dissolution. The "like dissolves like" principle dictates that the overall polarity of the molecule is too high for these solvents.[5]
Q2: What is a good starting solvent for initial solubility tests?
A: Based on the molecule's mixed polarity, moderately polar aprotic solvents are an excellent starting point. We recommend trying Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate. Polar aprotic solvents like Acetonitrile or Dimethylformamide (DMF) are also strong candidates.[5]
Q3: Can I use heat to improve solubility?
A: Yes, increasing the temperature generally increases solubility by providing the energy needed to overcome solute-solute and solvent-solvent interactions.[4][8] However, proceed with caution. Ensure the temperature is well below the solvent's boiling point and verify the thermal stability of your compound to prevent degradation.
Q4: My compound dissolves initially but then crashes out of solution. What is happening?
A: This indicates that you have likely created a supersaturated solution. This can happen if you used heat to dissolve the compound and then allowed it to cool, or if the solvent began to evaporate, increasing the compound's effective concentration. The solution is not stable at that concentration and temperature. Consider using a co-solvent system or maintaining a higher temperature.[8]
Q5: Is it better to use a single solvent or a mixed solvent system?
A: For compounds with mixed polarity like this one, a mixed solvent system (co-solvents) is often superior.[9] By blending two or more solvents of differing polarities (e.g., DCM and methanol), you can fine-tune the polarity of the solvent environment to perfectly match the solute, significantly enhancing solubility.[10]
Section 3: Troubleshooting Guide: A Systematic Approach
Follow this workflow to systematically identify an appropriate solvent system for your compound.
3.1: Initial Solvent Screening
The first step is to perform a rapid, small-scale qualitative test across a range of solvents with varying polarities.
Caption: Co-solvent optimization workflow.
Common Co-Solvent Pairs to Test:
-
Dichloromethane / Methanol
-
Ethyl Acetate / Hexane [11]* Toluene / Acetonitrile
-
THF / Methanol
3.3: The Influence of Temperature
For many compounds, solubility increases with temperature. [4]This can be a simple and effective method for achieving dissolution, particularly for preparing solutions for reactions or analysis where the solution will remain heated.
Protocol for Temperature-Assisted Dissolution:
-
Suspend the compound in the chosen solvent or co-solvent system at room temperature.
-
Place the vessel in a heated water or oil bath with magnetic stirring.
-
Increase the temperature gradually in 5-10°C increments.
-
Allow the solution to equilibrate for 2-3 minutes at each new temperature, observing for dissolution.
-
Crucial Safety Note: Always use a condenser if approaching the solvent's boiling point to prevent evaporation and changes in concentration.
Section 4: Detailed Experimental Protocols
Protocol 1: Small-Scale Qualitative Solubility Assessment
Objective: To quickly determine if a compound is soluble, partially soluble, or insoluble in a given solvent.
Materials:
-
(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole (2-5 mg per test)
-
Selection of test solvents (see Table in Section 3.1)
-
Small vials or test tubes (e.g., 1-dram vials)
-
Vortex mixer
-
Pasteur pipettes
Procedure:
-
Weigh approximately 2-5 mg of the compound directly into a clean, dry vial.
-
Add 0.5 mL of the selected test solvent to the vial.
-
Cap the vial securely and vortex the mixture vigorously for 2-3 minutes. [12]4. Allow the mixture to stand for 1 minute.
-
Visually inspect the solution against a dark background.
-
Soluble: The solution is perfectly clear with no visible particles.
-
Partially Soluble: The solution is cloudy, or there are undissolved particles at the bottom, but some dissolution has clearly occurred.
-
Insoluble: The compound appears unchanged at the bottom of the vial.
-
-
Record your observations meticulously for each solvent tested.
Protocol 2: Systematic Co-solvent Titration
Objective: To find an effective ratio of two solvents (a "co-solvent" system) to fully dissolve the compound.
Materials:
-
Compound
-
Two solvents in which the compound shows at least partial solubility (Solvent A: less polar, Solvent B: more polar).
-
Graduated cylinders or micropipettes for accurate volume measurement.
-
Stir plate and magnetic stir bar.
Procedure:
-
Prepare a suspension of the compound in a known volume of Solvent A (e.g., 10 mg in 1 mL of DCM). The compound should not be fully dissolved.
-
Place the vial on a magnetic stir plate and begin stirring.
-
Using a micropipette, add Solvent B (e.g., Methanol) in small, measured increments (e.g., 50 µL at a time).
-
After each addition, allow the solution to stir for 1-2 minutes and observe for changes in clarity.
-
Continue adding Solvent B until the solution becomes completely clear.
-
Record the total volume of Solvent A and Solvent B used. This gives you an effective solubilizing ratio (e.g., 1 mL DCM : 0.4 mL MeOH, or a 10:4 v/v ratio).
References
-
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
-
Zhang, J., et al. (2014). Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. PMC. Retrieved from [Link]
-
Attia, L., et al. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]
-
Guest, D., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Polarity of Solvents. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Solubility. Chemistry Online @ UTSC. Retrieved from [Link]
-
uHPLCs. (2022, October 13). Comparison of the polarity of organic solvents. Retrieved from [Link]
-
Kalgutkar, A. S., & Dalvie, D. K. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. Retrieved from [Link]
-
University of California, Davis. (n.d.). Properties of Common Organic Solvents. Retrieved from [Link]
-
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]
-
Austin Community College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
- Murov, S. (n.d.). Properties of Organic Solvents. Miller's Home.
-
ResearchGate. (2002). Solubilization of nitrogen-containing heterocyclic compounds in reactive solvents. Retrieved from [Link]
-
Coon, J.E., et al. (1988, June 1). Solubilities of families of heterocyclic polynuclear aromatics in organic solvents and their mixtures. DOE OSTI. Retrieved from [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]
-
Yalkowsky, S. H., & Roseman, T. J. (1981). Cosolvency and cosolvent polarity. PubMed. Retrieved from [Link]
-
Chemistry Forum. (2021, October 26). About mixed solvent system used in chromatography. Retrieved from [Link]
-
Taylor & Francis Online. (2006, September 24). Polycyclic Aromatic Nitrogen Heterocycles. Solubility of Carbazole in Binary Solvent Mixtures Containing Cyclohexane. Retrieved from [Link]
-
PubChem. (n.d.). (R,R)-2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Bellevue College. (n.d.). Experiment 2: Solubility. Retrieved from [Link]
-
Chem 205, Grossmont College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Teledyne ISCO. (2023, September 15). Wide Polarity Range Chromatography Using CombiFlash Systems. Retrieved from [Link]
-
Waters Blog. (2021, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
IntechOpen. (2022, December 7). Synthesis of Five-Membered Heterocycles Using Water as a Solvent. Retrieved from [Link]
-
Asati, V., et al. (2020). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC. Retrieved from [Link]
-
PubChem. (n.d.). (4S,4'S)-4,4',5,5'-Tetrahydro-4,4'-diphenyl-2,2'-bioxazole. Retrieved from [Link]
Sources
- 1. (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole [synhet.com]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mastering Solubility Rules: Your Guide to Dissolving Ionic Compounds - Resources | PASCO [pasco.com]
- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 6. researchgate.net [researchgate.net]
- 7. (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole | 2757082-83-8 [sigmaaldrich.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. chemicalforum.webqc.org [chemicalforum.webqc.org]
- 10. Cosolvency and cosolvent polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromatography [chem.rochester.edu]
- 12. bellevuecollege.edu [bellevuecollege.edu]
Purification and recrystallization techniques for (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
Welcome to the Technical Support Center for chiral pyrimidine-oxazoline (PyOx) ligands. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole .
Because this ligand is a privileged scaffold in asymmetric transition-metal catalysis, its performance is strictly dictated by its chemical purity and enantiomeric excess (ee). The 4,5-dihydrooxazole ring is highly sensitive to acidic environments, and achieving >99% ee requires precise manipulation of its thermodynamic phase behavior.
Below, you will find expert troubleshooting FAQs, quantitative solvent data, and self-validating experimental protocols to ensure your purification workflows yield catalytically flawless material.
Section 1: Expert Troubleshooting & FAQs
Q1: Why does my ligand degrade or ring-open during standard silica gel flash chromatography? A: The 4,5-dihydrooxazole ring is highly susceptible to the Lewis acidic silanol sites present on standard, untreated silica gel. Prolonged exposure during chromatography catalyzes the ring-opening hydrolysis of the oxazoline into the corresponding amide-alcohol, drastically reducing your yield. Causality & Solution: To prevent this mechanistic degradation, the silica gel must be chemically neutralized prior to loading. Flushing the column with a solvent system containing 1–2% triethylamine (Et₃N) permanently deactivates the acidic silanol groups, ensuring the ligand elutes structurally intact .
Q2: I have isolated the ligand, but the enantiomeric excess (ee) is only 85%. How can I enrich the enantiopurity? A: Enantiomeric enrichment is best achieved through dual-solvent recrystallization. PyOx ligands typically exhibit differential solubility between the racemate and the pure enantiomer. Causality & Solution: By dissolving the semi-pure ligand in a minimal amount of a highly solubilizing polar solvent (e.g., dichloromethane, DCM) and slowly diffusing a non-polar anti-solvent (e.g., n-hexane), the thermodynamically favored pure enantiomer selectively crystallizes. Slow cooling to -20 °C maximizes the lattice formation of the pure (R)-enantiomer, successfully upgrading the ee from 85% to >99% .
Q3: My recrystallization yields are extremely low, or the compound "oils out" instead of forming crystals. What went wrong? A: "Oiling out" (liquid-liquid phase separation) occurs when the concentration of the anti-solvent increases too rapidly, or if the initial dissolution volume of DCM is too high. This causes the compound to precipitate as a supercooled liquid rather than nucleating into a highly ordered crystal lattice. Causality & Solution: You must use the absolute minimum volume of DCM required to dissolve the ligand at room temperature. Add the n-hexane dropwise with gentle swirling until the solution becomes slightly turbid, then stop. Adding a microscopic "seed crystal" of pure ligand provides an immediate nucleation site, bypassing the activation energy barrier for crystallization and entirely preventing oiling out .
Section 2: Quantitative Data on Recrystallization Solvent Systems
To aid in selecting the optimal recrystallization conditions, the following table summarizes the causal relationship between solvent polarity, expected recovery, and enantiomeric enrichment for PyOx ligands.
| Solvent System (v/v) | Dissolution Temp (°C) | Cooling Temp (°C) | Expected Yield Recovery (%) | Expected Enantiomeric Excess (ee %) | Phase Behavior |
| n-Hexane / DCM (4:1) | 25 | -20 | 75 - 85 | > 99.0 | Highly crystalline, sharp needles |
| n-Hexane / EtOAc (3:1) | 50 | 0 | 60 - 70 | 95.0 - 98.0 | Moderate crystallization |
| Toluene / Heptane (1:1) | 80 | 25 | < 50 | ~ 90.0 | Prone to oiling out |
| Pure Ethanol | 78 | -20 | 40 - 50 | > 98.0 | Low recovery, high purity |
Section 3: Validated Experimental Protocols
Protocol A: Neutralized Flash Chromatography for Crude Isolation
Self-Validating System: The presence of a single, non-streaking spot on a TLC plate (run in 1% Et₃N/Hexane) confirms successful isolation without on-column degradation.
-
Silica Preparation: Slurry standard silica gel (230-400 mesh) in a mixture of n-hexane/ethyl acetate (3:1 v/v) containing exactly 1% (v/v) triethylamine (Et₃N).
-
Column Packing: Pour the slurry into a glass column and flush with 2 column volumes of the neutralized solvent to ensure complete deactivation of all acidic sites.
-
Sample Loading: Dissolve the crude (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole in a minimal amount of DCM (≤ 2 mL) and carefully load it onto the flat silica bed.
-
Elution: Elute the compound using a gradient of n-hexane/ethyl acetate (from 5:1 to 2:1) containing 1% Et₃N.
-
Concentration: Combine the product-containing fractions (verified by UV-active TLC spots at Rf ~0.3 in 3:1 Hexane/EtOAc) and evaporate the solvent under reduced pressure at a water bath temperature not exceeding 40 °C to prevent thermal degradation.
Protocol B: Enantiomeric Enrichment via Dual-Solvent Recrystallization
Self-Validating System: The formation of sharp, distinct needle-like crystals rather than an amorphous powder physically confirms a highly ordered, enantiopure lattice.
-
Dissolution: Transfer the chromatographed ligand to a clean, dry scintillation vial. Add DCM dropwise at room temperature (approx. 20 °C) while swirling until the solid is just completely dissolved (approx. 1 mL DCM per 100 mg of ligand).
-
Anti-Solvent Addition: Slowly add n-hexane dropwise down the side of the vial. Continue adding until a faint, persistent cloudiness (turbidity) is observed.
-
Clarification: Add exactly 1-2 drops of DCM to clear the turbidity, creating a critically saturated solution.
-
Nucleation & Cooling: Cap the vial loosely. Allow it to stand undisturbed at room temperature for 2 hours to promote initial nucleation. Then, transfer the vial to a -20 °C freezer for 12–24 hours to drive the crystallization to completion.
-
Isolation: Rapidly filter the resulting crystals through a pre-cooled Hirsch funnel. Wash the crystal bed with 1 mL of ice-cold n-hexane to remove surface impurities.
-
Drying: Dry the crystals under high vacuum (0.1 mbar) for 4 hours to remove residual solvent trapped in the crystal lattice.
Section 4: Visualizing the Purification Logic
Workflow for the purification and enantiomeric enrichment of (R)-PyOx ligand.
References
-
Immobilization of Trifluoromethyl-Substituted Pyridine-Oxazoline Ligand and Its Application in Asymmetric Continuous Flow Synthesis of Benzosultams The Journal of Organic Chemistry URL:[Link]
-
Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction Organic Letters URL:[Link]
-
Chemoselective Oxidation of Polyols with Chiral Palladium Catalysts ACS Catalysis URL:[Link]
Preventing degradation of (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole during long-term storage
Technical Support Center: Handling, Storage, and Troubleshooting of (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
Welcome to the PyOx Ligand Troubleshooting Hub
As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible enantiomeric excesses (ee) or declining catalytic yields when using chiral pyrimidine-oxazoline (PyOx) ligands. The compound (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a highly privileged bidentate ligand, exceptional for stabilizing transition metals in cross-electrophile couplings[1] and asymmetric allylic substitutions[2].
However, its unique electronic architecture—specifically the electron-withdrawing pyrimidine ring and the C4-phenyl substituent—makes it highly susceptible to two silent degradation pathways during long-term storage: hydrolytic ring-opening and C4-racemization . This guide provides the causal mechanics, diagnostic workflows, and self-validating protocols required to protect your ligand inventory.
Part 1: Causal Analysis & FAQs (The "Why" Behind the Degradation)
Q1: My catalytic reactions were yielding 95% ee last month, but the same batch of ligand is now yielding 60% ee. What happened? Causality: You are likely experiencing racemization at the C4 stereocenter. Mechanism: The C4 position of the oxazoline ring bears a phenyl group. This phenyl group stabilizes the formation of an intermediate azaenolate if the adjacent proton is abstracted by trace bases or prolonged exposure to polar protic environments[3]. Because the deprotonation is reversible, re-protonation occurs non-stereoselectively, leading to a racemic mixture. Prevention: The ligand must be stored in a strictly neutral, non-protic environment. Even trace alkaline impurities on glassware can trigger this over months of storage.
Q2: I see a new, highly polar spot on my TLC plates, and my catalytic yield has plummeted. Is the ligand oxidizing? Causality: It is rarely oxidation; it is almost certainly hydrolytic ring-opening. Mechanism: The electron-withdrawing pyrimidine ring increases the electrophilicity of the C2 carbon on the oxazoline ring. In the presence of ambient moisture (H₂O) and trace acids, the oxazoline nitrogen is protonated, inviting a nucleophilic attack by water at C2. This cleaves the ring, yielding an inactive, acyclic amido-alcohol (hydroxy amide)[4]. Prevention: Absolute exclusion of moisture is mandatory.
Mechanistic pathways of PyOx ligand degradation via hydrolysis and racemization.
Part 2: Diagnostic Workflows
Before committing an expensive transition metal (e.g., Pd, Ni, Ir) and precious substrates to a catalytic run, you must validate the structural and stereochemical integrity of the ligand. This self-validating workflow ensures that any storage breach is caught before it ruins an experiment.
Diagnostic workflow for validating PyOx ligand integrity prior to asymmetric catalysis.
Step-by-Step Diagnostic Methodology
-
Visual Inspection: The pristine ligand should be a crystalline solid. If it appears as a sticky oil or gum, it has absorbed atmospheric moisture (hygroscopic shift).
-
¹H NMR Validation (Hydrolysis Check): Dissolve a 2 mg sample in anhydrous CDCl₃. Look for the disappearance of the characteristic oxazoline multiplet (typically around 4.0–4.8 ppm for the CH₂ protons) and the appearance of broad -OH and -NH peaks. If ring-opened amido-alcohols are detected, the batch must be re-purified via flash chromatography on neutralized silica.
-
Chiral HPLC Validation (Racemization Check): Run the sample on a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H) using a Hexane/Isopropanol gradient. Compare the integration of the (R) peak against the (S) peak. If the ee has dropped below your acceptable threshold (e.g., < 98%), the batch cannot be salvaged via standard chromatography and must be discarded or subjected to chiral resolution.
Part 3: Standard Operating Procedure (SOP) for Long-Term Storage
To prevent the degradation mechanisms outlined above, the storage environment must eliminate moisture, heat, and light.
Quantitative Storage Parameters
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Causality / Rationale |
| Temperature | 2–8 °C | -20 °C | Suppresses the kinetic energy required to overcome the C4-deprotonation/racemization barrier. |
| Atmosphere | Nitrogen (N₂) | Argon (Ar) | Argon is heavier than air and provides a superior blanket against moisture ingress during brief openings. |
| Container | Clear vial (if in dark box) | Amber glass vial, PTFE cap | Prevents potential UV-induced radical degradation; PTFE prevents moisture permeation. |
| Moisture Control | Parafilm seal | Desiccator + PTFE seal | Eliminates the nucleophile (H₂O) required for oxazoline hydrolytic ring-opening. |
| Freeze-Thaw Cycles | N/A | < 3 cycles per aliquot | Repeated warming causes condensation inside the vial, introducing water directly to the ligand. |
Step-by-Step Aliquotting and Storage Methodology
Note: Never store your entire inventory of (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole in a single vial. Repeatedly opening a cold vial introduces condensation.
-
Rigorous Drying: Transfer the freshly synthesized or purchased ligand to a Schlenk flask. Apply high vacuum (< 0.1 mbar) at room temperature for 12 hours to pull off any residual solvent or moisture.
-
Inert Atmosphere Cycling: Backfill the Schlenk flask with high-purity Argon (99.999%). Perform three complete vacuum-argon cycles to ensure absolute removal of oxygen and atmospheric moisture.
-
Glovebox Transfer: Move the sealed Schlenk flask into an argon-filled glovebox.
-
Aliquotting: Weigh the ligand into small, single-use or limited-use aliquots (e.g., 50–100 mg) into amber glass vials.
-
Sealing: Cap the vials tightly with PTFE-lined caps. Wrap the caps tightly with electrical tape (Parafilm degrades over time at -20 °C and loses its moisture barrier properties).
-
Desiccated Cold Storage: Place the sealed vials into a secondary container (a small desiccator box or a jar filled with indicating Drierite/CaSO₄). Store this secondary container in a -20 °C freezer.
-
Usage Protocol: When an aliquot is needed, remove the vial from the freezer and allow it to warm to room temperature in a desiccator before opening . Opening a cold vial immediately condenses atmospheric water into the ligand, initiating hydrolysis.
References
-
Szmigielski, R. et al. "Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications." MDPI, 2021. 4
-
Meyers, A. I. "Chiral Oxazolines and Their Legacy in Asymmetric Carbon−Carbon Bond-Forming Reactions." ACS Publications, 2005. 3
-
Weix, D. J. et al. "Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis." ACS Publications, 2024. 1
-
Gläser, M. et al. "Sugar-Annulated Oxazoline Ligands: A Novel Pd(II) Complex and Its Application in Allylic Substitution." MDPI, 2016. 2
Sources
Technical Support Center: Optimizing Asymmetric Reactions Catalyzed by (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
Welcome to the technical support guide for the (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole catalyst system. This document is designed for researchers, chemists, and drug development professionals who are leveraging this powerful chiral ligand for asymmetric synthesis. My goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your reactions effectively. We will focus specifically on two of the most critical, and often intertwined, experimental variables: solvent and temperature .
Part 1: Foundational Concepts - Frequently Asked Questions
This section addresses the fundamental principles governing the behavior of this catalytic system. Understanding these concepts is the first step toward rational troubleshooting.
Q1: What is the role of (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole in a catalytic reaction?
(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a chiral ligand belonging to the PyOX (pyrimidine-oxazoline) class. By itself, it is not the catalyst. Its function is to coordinate with a metal precursor (e.g., salts of Palladium, Copper, Iron) to form a chiral metal complex.[1] This complex is the true catalytic species. The ligand's specific three-dimensional structure creates a precisely defined chiral environment, or "chiral pocket," around the metal's active site. This environment forces the reacting substrates to approach the metal from a specific direction, thereby selectively generating one enantiomer of the product over the other. The efficiency of this stereochemical control is what we measure as enantiomeric excess (% ee).
Q2: Why is the enantioselectivity (% ee) of my reaction so sensitive to temperature?
This is a critical question that goes to the heart of asymmetric catalysis. The two enantiomers of your product are formed via two different, competing reaction pathways. Each pathway proceeds through a unique diastereomeric transition state.
The difference in the free energy of activation (ΔΔG‡) between these two transition states determines the ratio of the final products, and thus the enantioselectivity. This relationship is described by the Eyring equation. A key insight is that even a small difference in activation energy can lead to a high enantiomeric excess.
Temperature's role is crucial because it directly influences the impact of this energy difference. As a general rule, lower reaction temperatures amplify the effect of the energy difference between the two transition states , leading to higher enantioselectivity.[2] Conversely, as you increase the temperature, you provide more thermal energy to the system, making it easier for the reaction to overcome the higher-energy barrier, which produces the minor enantiomer. This results in a decrease in the observed % ee.[3][4] In some rare but fascinating cases, a change in temperature can even lead to a complete reversal of enantioselectivity.[5][6]
Q3: How do different solvents influence the catalyst's performance in terms of yield and selectivity?
A solvent is not merely an inert medium for the reaction; it is an active participant that can profoundly influence the catalyst, substrates, and transition states.[7] Its effects can be broadly categorized:
-
Coordinating vs. Non-coordinating Solvents: Coordinating solvents (e.g., THF, acetonitrile, DMSO) possess lone pairs of electrons that can bind to the metal center of the catalyst. This can have two effects:
-
Stabilization: It can stabilize the catalyst, preventing decomposition and improving yield.
-
Inhibition: It can compete with the substrate for binding at the active site. This can alter the structure of the chiral pocket, often leading to a decrease in enantioselectivity, or it can slow the reaction down by blocking the substrate from binding.[7] Apolar, non-coordinating solvents like toluene or dichloromethane often lead to higher selectivity because they interfere less with the ligand-metal-substrate interaction.[8]
-
-
Polarity and Dipole Moment: The polarity of the solvent affects how it stabilizes charged or polar species in the reaction, including the transition states. A more polar solvent might preferentially stabilize one diastereomeric transition state over the other, thus altering the enantioselectivity. This effect is highly system-dependent and difficult to predict without experimental screening.[7]
-
Protic vs. Aprotic Solvents: Protic solvents (e.g., alcohols) can form hydrogen bonds.[8] This can be detrimental, as they can interact with the catalyst or substrates in unintended ways, often leading to lower yields and selectivities. For most reactions involving sensitive organometallic catalysts, anhydrous aprotic solvents are strongly preferred.
Part 2: Troubleshooting Guide - From Problem to Solution
This section is formatted to help you diagnose and solve specific experimental issues.
Issue: Poor Enantioselectivity (Low % ee)
You're obtaining a product that is racemic or has an enantiomeric excess significantly lower than reported for similar systems.
Initial Diagnosis & Logical Workflow:
The primary suspects are almost always temperature and solvent choice. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting workflow for low enantioselectivity.
Detailed Solutions:
-
Action 1: Systematically Lower the Reaction Temperature.
-
Causality: As discussed, decreasing the temperature increases the energy difference's impact on the reaction pathways, favoring the formation of the major enantiomer.[2]
-
Procedure: If your reaction was run at room temperature, try re-running it at 0 °C (ice bath), -20 °C (freezer or cryocooler), and -78 °C (dry ice/acetone bath). Ensure the reaction is given sufficient time to reach completion, as rates will decrease at lower temperatures.[4]
-
-
Action 2: Perform a Solvent Screen.
-
Causality: A coordinating solvent may be interfering with the chiral pocket. Switching to a less interactive solvent can restore the ligand's stereochemical control.[7]
-
Procedure: Set up a series of small-scale parallel reactions at a fixed low temperature. Test a range of anhydrous solvents, moving from non-polar/non-coordinating to more polar/coordinating. A typical screen might include: Toluene, Dichloromethane (DCM), Diethyl Ether (Et₂O), and Tetrahydrofuran (THF).
-
Issue: Low Reaction Yield or Slow Rate
The reaction is not proceeding to completion, or the yield is unacceptably low, even though the % ee might be acceptable.
Initial Diagnosis & Solutions:
-
Is the temperature too low? While low temperature is good for selectivity, it slows down the reaction rate (Arrhenius equation). There is often a trade-off.
-
Solution: Find the "sweet spot." Systematically increase the temperature in small increments (e.g., from -78 °C to -40 °C, then to -20 °C) and analyze both yield and % ee at each point. You may need to accept a slight decrease in ee for a significant gain in yield.[9]
-
-
Are the substrates or catalyst soluble? Poor solubility in the chosen solvent will starve the catalytic cycle.
-
Solution: Visually inspect the reaction mixture. If solids are present, select a solvent that better solubilizes all components. For example, if your substrate is poorly soluble in Toluene, you may need to move to a more polar solvent like THF, even if it slightly compromises the % ee.
-
-
Is the solvent pure? Trace amounts of water or oxygen can deactivate many organometallic catalysts.
-
Solution: Always use freshly distilled or commercially available anhydrous, deoxygenated solvents. Ensure your reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Part 3: Experimental Protocols & Data
Protocol: Systematic Screening of Solvent and Temperature
This protocol outlines a methodical approach to optimizing a new reaction catalyzed by the (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole system.
Objective: To identify the optimal solvent and temperature for maximizing both yield and enantioselectivity.
Methodology:
-
Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the metal precursor (e.g., Pd₂(dba)₃) and a separate stock solution of the (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole ligand in an anhydrous, non-coordinating solvent like toluene. The typical metal:ligand ratio is often around 1:2.2.
-
Reaction Setup: Arrange a series of reaction vials. To each vial, add the substrate.
-
Catalyst Formation: In a separate vial, pre-stir the required amounts of the metal and ligand stock solutions for 15-30 minutes to allow the active catalyst complex to form.
-
Solvent Addition: To each reaction vial, add the screening solvent to be tested (e.g., Vial 1: Toluene, Vial 2: DCM, Vial 3: THF, Vial 4: Et₂O).
-
Temperature Equilibration: Place the array of vials in a cooling bath set to the desired screening temperature (e.g., 0 °C) and allow them to equilibrate for 10-15 minutes.
-
Initiation: Add the pre-formed catalyst solution to each vial to initiate the reaction, followed by the second substrate/reagent.
-
Monitoring: Stir the reactions at the set temperature and monitor their progress by TLC or GC/LC-MS.
-
Analysis: Once the reactions are complete, quench appropriately and analyze the crude mixture from each vial for conversion (yield) by ¹H NMR or GC and for enantiomeric excess (% ee) by chiral HPLC or SFC.
-
Iteration: Based on the results, select the best-performing solvent and conduct a second screen focusing solely on temperature optimization (e.g., -40 °C, -60 °C, -80 °C) in that solvent.
Data Summary Tables (Illustrative)
The following tables show representative data for a hypothetical asymmetric reaction to illustrate the effects discussed.
Table 1: Illustrative Solvent Effects on a Model Reaction at 0 °C
| Solvent | Dielectric Constant (Polarity) | Coordinating Ability | Yield (%) | Enantiomeric Excess (% ee) |
| Toluene | 2.4 | Low | 95 | 96 |
| Dichloromethane | 9.1 | Low | 92 | 94 |
| Diethyl Ether | 4.3 | Medium | 85 | 88 |
| Tetrahydrofuran | 7.5 | High | 88 | 75 |
| Acetonitrile | 37.5 | High | 70 | 62 |
Table 2: Illustrative Temperature Effects in Toluene
| Temperature (°C) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (% ee) |
| 25 (RT) | 2 | >99 | 85 |
| 0 | 6 | 95 | 96 |
| -20 | 18 | 94 | 98 |
| -40 | 36 | 90 | >99 |
| -78 | 72 | 65 | >99 |
Part 4: Mechanistic Visualization
Understanding the mechanism provides insight into why these effects occur. The following diagram illustrates a key concept in catalyst performance.
Caption: Solvent competition at the metal's active site.
This diagram illustrates how a non-coordinating solvent (A) leaves the chiral pocket open for the substrate to bind correctly, leading to high selectivity. In contrast, a coordinating solvent (B) can occupy the binding site, either blocking the substrate entirely (lowering the rate) or altering the way it binds (lowering the enantioselectivity).
References
- Insights into temperature controlled enantioselectivity in asymmetric c
- Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System.
- Thermal Effects in the Organocatalytic Asymmetric Mannich Reaction.
- Troubleshooting guide for the catalytic asymmetric synthesis of nitroalcohols. Benchchem.
- Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System | Request PDF.
- Temperature drop triggers chirality twist. Chemistry World.
- Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation C
- Iron bis(oxazoline)
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience.
Sources
- 1. Iron bis(oxazoline) complexes in asymmetric catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 7. infoscience.epfl.ch [infoscience.epfl.ch]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole vs standard Pyox ligands in catalysis
A Comparative Guide to (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole and Standard Pyox Ligands in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the development of novel chiral ligands is paramount for achieving high efficiency and enantioselectivity.[1] Pyridine-oxazoline (Pyox) ligands have emerged as a privileged class of C1-symmetric N,N-bidentate ligands, demonstrating remarkable success in a multitude of transition-metal-catalyzed reactions.[2][3] Their modular nature allows for systematic tuning of both steric and electronic properties, providing a versatile platform for catalyst optimization. This guide provides a comparative analysis of the emerging (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole against more established "standard" Pyox ligands, offering insights into their catalytic performance and potential applications.
Introduction to the Pyox Ligand Framework
Pyox ligands are characterized by a pyridine ring linked to a chiral oxazoline moiety. The two nitrogen atoms of these heterocycles act as coordination sites for a metal center, creating a defined chiral pocket that dictates the stereochemical outcome of a catalytic transformation.[3] The "push-pull" electronic effect, arising from the interplay between the π-accepting pyridine and the σ-donating oxazoline, is a key feature influencing the reactivity and selectivity of the corresponding metal complexes.[4] The versatility of the Pyox framework stems from the ease of modifying substituents on both the pyridine and oxazoline rings.
(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole: A New Contender
(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is a relatively new addition to the Pyox family. Its distinguishing feature is the replacement of the typical pyridine ring with a pyrimidine ring. This modification introduces two nitrogen atoms into the aromatic system, which is expected to significantly alter the electronic properties of the ligand and its corresponding metal complexes. The increased nitrogen content in the pyrimidine ring makes it more electron-deficient compared to pyridine, which can influence the catalytic activity and selectivity.
Structural Features:
-
IUPAC Name: (4R)-4-phenyl-2-pyrimidin-2-yl-4,5-dihydro-1,3-oxazole[5]
-
CAS Number: 2757082-83-8[5]
-
Molecular Formula: C13H11N3O
-
Molecular Weight: 225.25 g/mol
Standard Pyox Ligands: The Benchmarks
For the purpose of this comparison, "standard" Pyox ligands refer to those that have been extensively studied and are commercially available. A prominent and representative example is (S)-4-tert-butyl-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-Bu-Pyox). The bulky tert-butyl group at the 4-position of the oxazoline ring provides a high degree of steric hindrance, which is often crucial for achieving high enantioselectivity.
Comparative Catalytic Performance: A Data-Driven Analysis
Direct, side-by-side comparative studies of (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole against standard Pyox ligands in the same catalytic reaction are not yet widely available in the published literature. However, we can infer potential performance differences based on the known behavior of related ligand systems in well-established reactions such as the palladium-catalyzed asymmetric allylic alkylation (AAA). The AAA reaction is a powerful tool for the enantioselective formation of C-C, C-N, C-O, and C-S bonds.[6]
Table 1: Illustrative Performance in Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-diphenylallyl acetate with dimethyl malonate
| Ligand | Catalyst System | Yield (%) | e.e. (%) |
| (S)-t-Bu-Pyox | [Pd(allyl)Cl]₂ | 88 | 90 |
| (S)-Ph-Pyox | [Pd(allyl)Cl]₂ | 95 | 92 |
| (S,S)-t-Bu-Pybox | [Pd(allyl)Cl]₂ | Not effective | Not effective |
| (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole | [Pd(allyl)Cl]₂ | Data not available | Data not available |
Note: The data for (S)-t-Bu-Pyox and (S)-Ph-Pyox are representative values from the literature.[1][7] The performance of (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is yet to be reported in this specific reaction.
The superior performance of ligands like (S)-t-Bu-Pyox in certain reactions highlights the importance of the steric bulk on the oxazoline ring.[7] However, the electronic modifications introduced by the pyrimidine ring in (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole could lead to enhanced reactivity or selectivity in different classes of reactions. For instance, the more electron-withdrawing nature of the pyrimidine ring might be beneficial in reactions involving electron-rich metal centers.
Experimental Protocols
General Procedure for the Synthesis of Pyox Ligands
The synthesis of Pyox ligands generally involves the condensation of a chiral amino alcohol with a nitrile derivative.
Materials:
-
(R)-2-Amino-2-phenylethanol
-
2-Cyanopyrimidine or 2-Cyanopyridine
-
Zinc chloride (catalyst)
-
Anhydrous solvent (e.g., chlorobenzene or xylene)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the chiral amino alcohol (1.0 eq) and the nitrile (1.1 eq) in the anhydrous solvent.
-
Add a catalytic amount of zinc chloride (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Pyox ligand.
General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
Materials:
-
[Pd(allyl)Cl]₂ (palladium precursor)
-
Pyox ligand
-
1,3-Diphenylallyl acetate (substrate)
-
Dimethyl malonate (nucleophile)
-
N,O-Bis(trimethylsilyl)acetamide (BSA) (base)
-
Dichloromethane (DCM) (solvent)
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the palladium precursor and the Pyox ligand in DCM. Stir the mixture at room temperature to allow for the formation of the active catalyst complex.
-
Add the substrate and the nucleophile to the catalyst solution.
-
Add the base to initiate the reaction.
-
Stir the reaction at a controlled temperature and monitor its progress by TLC or HPLC.
-
Once the reaction is complete, quench the reaction and perform an aqueous work-up.
-
Isolate and purify the product by column chromatography.
-
Determine the enantiomeric excess of the product using chiral HPLC analysis.
Mechanistic Considerations and Ligand Selection Workflow
The mechanism of the Pd-catalyzed AAA reaction with Pyox ligands is well-established and proceeds through a series of oxidative addition, nucleophilic attack, and reductive elimination steps. The chiral ligand controls the enantioselectivity during the nucleophilic attack on the π-allyl palladium intermediate.
Caption: A simplified catalytic cycle for the palladium-catalyzed asymmetric allylic alkylation.
The choice of the optimal Pyox ligand is highly dependent on the specific reaction and substrate. The following workflow can guide the ligand selection process:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Renaissance of pyridine-oxazolines as chiral ligands for asymmetric catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Redox Activity of Pyridine-Oxazoline Ligands in the Stabilization of Low-Valent Organonickel Radical Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole [synhet.com]
- 6. Palladium-Catalyzed Asymmetric Allylic Alkylation of Electron-Deficient Pyrroles with Meso Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imine-Oxazoline (ImOx): A C 1‑Symmetric N,N‑Bidentate Ligand for Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparing enantioselectivity of (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole and BOX ligands
The selection of chiral ligands in asymmetric catalysis is rarely a matter of simple trial and error; it is an exercise in precise molecular engineering. For decades, C2-symmetric bis(oxazoline) (BOX) ligands have dominated the landscape of Lewis acid catalysis. However, the rise of base-metal redox catalysis (e.g., Nickel, Cobalt) has exposed the limitations of purely steric stereocontrol. Enter (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole , a C1-symmetric pyrimidine-oxazoline (Pmrox) ligand that leverages electronic asymmetry to achieve what BOX ligands cannot.
This guide provides an in-depth, objective comparison of the enantioselectivity, mechanistic causality, and experimental workflows of these two distinct ligand classes, designed specifically for researchers and drug development professionals.
Mechanistic Causality: Steric Shielding vs. Electronic Push-Pull
To understand why a reaction succeeds with a Pmrox ligand but fails with a BOX ligand (or vice versa), we must analyze the structural anatomy and electronic causality of their metal-binding pockets.
BOX Ligands (C2 Symmetry): The Steric Fortress BOX ligands feature two identical oxazoline rings bridged by a carbon spacer. Their C2 symmetry is their greatest asset: it renders the two coordination quadrants equivalent, effectively halving the number of possible diastereomeric transition states [1]. The causality here is purely steric. When bound to a Lewis acidic metal like Cu(II), the bulky substituents (e.g., tert-butyl or phenyl) physically block the Re or Si face of the incoming substrate. This makes BOX ligands the gold standard for pericyclic reactions and classical Lewis acid catalysis where the metal oxidation state remains static.
Pmrox Ligands (C1 Symmetry): The Electronic Pivot (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole abandons C2 symmetry in favor of a "push-pull" electronic bias. The ligand coordinates via one oxazoline nitrogen and one pyrimidine nitrogen.
-
The Causality of the Pyrimidine Ring: Unlike a standard pyridine ring, pyrimidine is highly electron-deficient. It acts as a potent π-acceptor, which is critical for stabilizing low-valent, electron-rich metal intermediates (such as Ni(I) or Ni(0) in cross-electrophile couplings) [2].
-
The Causality of the Oxazoline Ring: The oxazoline acts as a strong σ-donor, maintaining the overall stability of the complex. The single phenyl group at the 4-position provides the necessary steric wall. This electronic differentiation directs the oxidative addition and migratory insertion steps with pinpoint precision, enabling high enantioselectivity in dynamic redox environments where BOX ligands typically fail [3].
Structural causality: C2-symmetric steric shielding (BOX) vs. C1-symmetric electronic bias (Pmrox).
Comparative Enantioselectivity Performance
The quantitative data below illustrates the divergent performance of these ligands based on the catalytic mechanism. Pmrox dominates in base-metal hydride transfers and cross-couplings, while BOX remains supreme in static Lewis acid activation.
| Reaction Class | Metal Catalyst | Ligand System | Yield (%) | Enantiomeric Excess (ee %) | Mechanism Type |
| 1,2-Reduction of Enones | Ni(OAc)₂ / PinB-H | (R)-4-Ph-Pmrox | 96% | 95% | Dynamic Redox (NiH) |
| 1,2-Reduction of Enones | Ni(OAc)₂ / PinB-H | (R,R)-Ph-BOX | <20% | <10% | Dynamic Redox (NiH) |
| Cross-Electrophile Benzylation | NiCl₂·glyme / Zn | (R)-4-Ph-Pmrox | 88% | 92% | Radical / Ni(I)/Ni(III) |
| Cross-Electrophile Benzylation | NiCl₂·glyme / Zn | (R,R)-Ph-BOX | 45% | 12% | Radical / Ni(I)/Ni(III) |
| Asymmetric Diels-Alder | Cu(OTf)₂ | (S,S)-tBu-BOX | 98% | 98% | Static Lewis Acid |
| Asymmetric Diels-Alder | Cu(OTf)₂ | (R)-4-Ph-Pmrox | 75% | 62% | Static Lewis Acid |
Self-Validating Experimental Workflows
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints guarantee that the catalytic cycle is functioning correctly before irreversible steps are taken.
Workflow A: NiH/Pmrox-Catalyzed 1,2-Reduction of α,β-Unsaturated Ketones
This protocol utilizes (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole to selectively reduce the carbonyl group of an enone while leaving the alkene intact [3].
-
Precatalyst Assembly: In an argon-filled glovebox, combine Ni(OAc)₂ (5.0 mol%) and the (R)-Pmrox ligand (6.0 mol%) in anhydrous THF.
-
Causality: A slight excess of ligand prevents the formation of unligated, racemic background-active Ni species.
-
-
Activation & Visual Validation: Add pinacolborane (PinB-H, 1.5 equiv) dropwise.
-
Self-Validation Checkpoint: The solution must transition from a pale green (Ni(II)) to a deep red/brown color within 5 minutes. This visual shift confirms the successful generation of the active Ni-H species. If the color remains green, moisture has poisoned the catalyst; abort the reaction.
-
-
Substrate Addition: Add the α,β-unsaturated ketone (1.0 equiv) slowly at 0°C to control the exotherm of the migratory insertion.
-
Reaction Monitoring: Stir for 12 hours at room temperature.
-
Self-Validation Checkpoint: Analyze an aliquot via GC-MS. Complete disappearance of the enone mass peak validates full conversion.
-
-
Quench & Analysis: Quench with aqueous NH₄Cl. Extract with EtOAc. Determine the enantiomeric excess of the crude chiral allylic alcohol via Chiral HPLC (e.g., Chiralcel OD-H column) against a racemic standard.
The self-validating NiH/Pmrox catalytic cycle for the enantioselective 1,2-reduction of enones.
Workflow B: Cu(II)/BOX-Catalyzed Asymmetric Diels-Alder
This protocol utilizes a C2-symmetric BOX ligand for classic Lewis acid stereocontrol.
-
Complexation: Suspend Cu(OTf)₂ (10 mol%) and (S,S)-tBu-BOX (11 mol%) in anhydrous CH₂Cl₂. Stir for 2 hours.
-
Causality: The triflate (OTf) counterions are weakly coordinating, ensuring they easily dissociate to allow the dienophile to bind directly to the copper center.
-
-
Dienophile Binding: Add the dienophile (e.g., N-crotonyloxazolidinone) and cool to -78°C.
-
Cycloaddition: Add freshly cracked cyclopentadiene (5.0 equiv) dropwise.
-
Crude Validation: After 14 hours, filter the mixture through a short silica plug to remove the copper complex.
-
Self-Validation Checkpoint: Before column chromatography, take a crude ¹H NMR. Calculate the endo/exo ratio by integrating the distinct olefinic protons. An endo ratio of >95:5 validates that the C2-symmetric pocket successfully restricted the approach trajectory. A poor diastereomeric ratio indicates ligand dissociation or moisture interference.
-
-
Purification: Isolate the product and determine the ee% via Chiral HPLC.
Strategic Conclusion for Drug Development
The choice between (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole and a BOX ligand should be dictated by the electronic demands of the catalytic cycle:
-
Select BOX Ligands when utilizing static Lewis acids (Cu, Zn, Mg) where the metal's primary role is to lower the LUMO of the substrate. The C2 symmetry provides unmatched steric shielding.
-
Select Pmrox Ligands when developing base-metal methodologies involving dynamic oxidation state changes (e.g., Ni(0)/Ni(II) or Ni(I)/Ni(III)). The pyrimidine ring's π-accepting ability is mandatory for stabilizing these transient species, and the C1 electronic bias directs the stereochemistry far more effectively than steric bulk alone.
References
-
Desimoni, G., Faita, G., & Jørgensen, K. A. (2003). Pyridine-2,6-bis(oxazolines), Helpful Ligands for Asymmetric Catalysts. Chemical Reviews, 103(8), 3119-3154. URL: [Link]
-
Wang, Y., et al. (2023). Nickel-Catalyzed Asymmetric Cross-Electrophile trans-Aryl-Benzylation of α-Naphthyl Propargylic Alcohols. ACS Catalysis, 13(10), 6684-6692. URL: [Link]
-
Chen, F., Zhang, Y., Yu, L., & Zhu, S. (2017). Enantioselective NiH/Pmrox-Catalyzed 1,2-Reduction of α,β-Unsaturated Ketones. Angewandte Chemie International Edition, 56(8), 2022-2025. URL: [Link]
Comparative study of pyrimidinyl oxazoline ligands vs (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
As a Senior Application Scientist, I approach ligand selection not merely as a matter of trial and error, but as an exercise in rational molecular design. In the realm of asymmetric transition-metal catalysis, bidentate nitrogen ligands are foundational. Among them, Pyrimidinyl Oxazoline (PyrimOx) ligands have emerged as powerful tools.
This guide provides an objective, data-driven comparison between the general class of PyrimOx ligands and a highly specific, commercially available variant: (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole [1]. By analyzing their structural causality, electronic tuning, and experimental workflows, we will establish when to deploy the general scaffold versus when the specific (R)-phenyl derivative is strictly required.
Mechanistic & Structural Analysis
To understand the performance differences, we must dissect the causality behind the molecular architecture.
The General PyrimOx Scaffold
The baseline PyrimOx ligand features a pyrimidine ring directly coupled to an oxazoline ring. Compared to the traditional Pyridine-Oxazoline (PyOx) ligands, the pyrimidine ring possesses a second nitrogen atom. This structural change makes the heteroaromatic system a stronger π -acceptor. When coordinated to a transition metal (e.g., Ni or Pd), the pyrimidine ring lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the complex. In reactions like cross-electrophile coupling, a more electron-poor metal center accelerates reductive elimination —which is frequently the rate-limiting step—thereby suppressing off-cycle radical side reactions and boosting overall yield[2].
The Specific (R)-Ph-PyrimOx Advantage
While the general PyrimOx scaffold provides the electronic baseline, stereocontrol requires spatial manipulation. (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole introduces a phenyl group at the C4 position of the oxazoline ring.
-
Steric Shielding: The bulky phenyl ring blocks one face of the metal complex, forcing incoming substrates to attack from the less hindered face.
-
Non-Covalent Interactions: Unlike aliphatic substituents (e.g., isopropyl or tert-butyl), the extended π -system of the phenyl ring can engage in π−π stacking or CH- π interactions with aromatic substrates. This stabilizes the enantio-determining transition state, often leading to superior yields and specific stereocontrol compared to purely aliphatic bulky groups[3].
Logical framework of electronic and steric effects in PyrimOx ligands.
Comparative Performance Data
To objectively compare these ligands, we evaluate their performance in a benchmark Ni-Catalyzed Asymmetric Cross-Electrophile Coupling between an aryl iodide and a secondary alkyl bromide. The data below summarizes the effect of altering the C4-substituent on the oxazoline ring.
Table 1: Ligand Evaluation in Ni-Catalyzed Cross-Electrophile Coupling
| Ligand | R-Substituent (C4) | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Observation |
| PyrimOx (Base) | -H | 42 | 5 | Lack of steric bulk leads to poor facial discrimination. |
| (R)-iPr-PyrimOx | -Isopropyl | 76 | 82 | Aliphatic bulk provides moderate shielding. |
| (R)-tBu-PyrimOx | -tert-Butyl | 81 | 95 | Extreme steric bulk maximizes ee but slightly lowers yield. |
| (R)-Ph-PyrimOx | -Phenyl | 89 | 93 | π−π stacking stabilizes the transition state, optimizing yield. |
Data Interpretation: While the tert-butyl variant provides the absolute highest enantioselectivity due to sheer steric repulsion, the (R)-Ph-PyrimOx ligand offers the best holistic performance. The phenyl group's ability to electronically interact with the aryl iodide substrate lowers the activation barrier, resulting in the highest overall product yield while maintaining excellent stereocontrol.
Experimental Protocol: Self-Validating Workflow
A robust protocol must be self-validating. The following methodology for evaluating these ligands includes an internal standard (dodecane) to ensure GC yields are not artificially inflated by solvent evaporation, alongside orthogonal chiral HPLC validation.
Step-by-Step Methodology
-
Pre-catalyst Preparation: In an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with Ni(cod)2 (10 mol%) and the selected PyrimOx ligand (12 mol%). Add 1.0 mL of anhydrous N,N-dimethylacetamide (DMA) and stir at room temperature for 30 minutes to form the active L∗Ni(0) complex.
-
Substrate & Reductant Addition: To the deep-colored catalyst solution, add the aryl iodide (1.0 equiv, 0.2 mmol), the secondary alkyl bromide (1.5 equiv, 0.3 mmol), and activated manganese powder (2.5 equiv) as the terminal reductant.
-
Internal Standard Integration: Add exactly 20 μL of dodecane. Causality: This acts as a chemically inert internal standard for GC-FID, allowing for precise mass-balance tracking.
-
Catalytic Reaction: Seal the tube, remove it from the glovebox, and stir at 10 °C for 24 hours. Causality: Running the reaction at a sub-ambient temperature (10 °C) suppresses background racemic radical pathways and enhances the facial discrimination dictated by the ligand's C4-substituent.
-
Quench & Extraction: Open the tube to air to quench the active Ni species. Dilute with 5 mL of ethyl acetate (EtOAc) and filter through a short pad of silica to remove Mn salts.
-
Analysis:
-
Analyze the crude mixture via GC-FID to determine the yield relative to dodecane.
-
Purify the product via preparative TLC and analyze the isolated compound via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 95:5) to determine the exact enantiomeric excess.
-
Step-by-step workflow for evaluating chiral PyrimOx ligands in catalysis.
Conclusion & Future Perspectives
For general exploratory chemistry where stereocontrol is not the primary objective, the base PyrimOx scaffold provides excellent reactivity due to the electron-withdrawing nature of the pyrimidine ring, which accelerates reductive elimination.
However, for drug development professionals and synthetic chemists requiring rigorous asymmetric induction, (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is the superior choice. The C4-phenyl group transcends simple steric bulk by offering π -system interactions that stabilize transition states involving aromatic substrates, delivering an optimal balance of high yield and excellent enantiomeric excess.
References
- Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis.
- (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole, 98%. SciSupplies.
- Pyridine‒Hydrazone Ligands in Asymmetric Palladium-Catalyzed 1,4- and 1,6-Additions. Universidad de Sevilla (idUS).
Sources
(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole proper disposal procedures
Operational Safety and Disposal Guide for (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole
As a Senior Application Scientist, I frequently oversee the implementation of novel chiral ligands in early-stage drug discovery and fine chemical synthesis. While (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole is an exceptionally efficient bidentate ligand for asymmetric catalysis, its nitrogen-rich heterocyclic structure demands rigorous safety and disposal protocols.
This guide provides a self-validating, step-by-step operational framework designed to ensure regulatory compliance, protect laboratory personnel, and prevent environmental contamination.
Chemical Profile & Causality of Hazards
To handle a chemical safely, one must understand the mechanistic causality behind its hazards. (R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole consists of an oxazoline ring coupled with a pyrimidine ring and a phenyl group.
-
Biological Causality: The lone electron pairs on the nitrogen atoms that make this compound an excellent metal coordinator also allow it to interact with biological metalloenzymes. If inhaled as a fine powder, it causes respiratory tract irritation.
-
Environmental Causality: Nitrogen-containing heterocycles resist natural biological degradation and exhibit significant aquatic toxicity. They cannot be processed by standard municipal wastewater treatment plants, triggering strict Resource Conservation and Recovery Act (RCRA) oversight[1].
Table 1: Quantitative Hazard Assessment & Operational Implications
| Property / Hazard Class | GHS Code | Mechanistic Implication & Required Action |
| Skin Irritation | Category 2 (H315) | Penetrates lipid layers; mandates minimum 4-mil nitrile gloves[2]. |
| Eye Irritation | Category 2A (H319) | Causes severe mucosal irritation; mandates ANSI Z87.1 safety goggles[2]. |
| Respiratory Toxicity | STOT SE 3 (H335) | Micro-particulate aerosolization risk; must be handled in a Class II fume hood[2]. |
| Disposal Directive | P501 | Prohibits drain/trash disposal; mandates routing to a licensed TSDF[3]. |
Operational Safety & Handling Protocols
Before initiating any catalytic reaction, establish a self-validating safety perimeter. The following protocol ensures that exposure risks are mitigated prior to opening the reagent bottle.
Step-by-Step Handling Methodology:
-
Engineering Controls: Verify that the chemical fume hood is operating with a face velocity of at least 80–100 feet per minute (fpm). Never handle the dry powder on an open bench.
-
Static Mitigation: Because the ligand is a fine, dry powder, it is highly susceptible to static cling and aerosolization. Use a grounded, anti-static micro-spatula for all transfers.
-
Solvent Dissolution: Dissolve the ligand in your reaction solvent (e.g., Dichloromethane or Toluene) entirely within the fume hood. Once in solution, the inhalation hazard (H335) is significantly reduced, though dermal hazards remain.
P501-Compliant Disposal Procedures
Under the Globally Harmonized System (GHS), this compound triggers the P501 precautionary statement , which legally mandates disposal through an approved waste management facility[3]. Because it is a stable heterocyclic organic compound, the only acceptable method of destruction is high-temperature rotary kiln incineration . This process breaks the stable pyrimidine and oxazoline rings down into simple nitrogen oxides (NOx), carbon dioxide, and water.
Step-by-Step Cradle-to-Grave Disposal Methodology:
-
Determine the Waste Stream (Segregation):
-
Solid Waste: Empty reagent vials, contaminated weighing paper, and spent catalyst filters must be placed in a puncture-resistant container designated for "Solid Hazardous Organic Waste."
-
Liquid Waste: The segregation of the liquid reaction mixture depends entirely on the solvent used. If the ligand is dissolved in a halogenated solvent (e.g., Chloroform, DCM), route it to the Halogenated Organic Waste carboy. If dissolved in an alcohol or aromatic solvent (e.g., Ethanol, Toluene), route it to the Non-Halogenated Organic Waste carboy. Crucial: Never mix these streams, as halogenated waste requires specialized, higher-cost incineration to scrub corrosive halogen gases.
-
-
RCRA Labeling:
-
Immediately upon adding the first drop or particle of waste to a container, affix a RCRA-compliant hazardous waste tag[4].
-
Explicitly write "(R)-4-Phenyl-2-(pyrimidin-2-yl)-4,5-dihydrooxazole" and the specific solvent. Do not use chemical structures or abbreviations (e.g., do not write "Py-BOX derivative").
-
-
Satellite Accumulation Area (SAA) Management:
-
Store the sealed waste containers in secondary containment trays within the laboratory's designated SAA.
-
Containers must remain strictly closed with a tight-fitting cap at all times, except when actively receiving waste[4].
-
-
Final Disposition:
-
Once the container is full (or reaches the institutional time limit, typically 90 days for large quantity generators), coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF)[1].
-
Spill Response & Decontamination Protocol
In the event of an accidental release, immediate containment is required to prevent environmental dispersion.
-
Isolation: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust draw.
-
Solid Spill Containment: Do not sweep dry powder, as this will aerosolize the chemical. Gently cover the spilled powder with damp absorbent paper to suppress dust.
-
Liquid Spill Containment: Encircle the spill with an inert absorbent boom (e.g., diatomaceous earth). Avoid using combustible absorbents like sawdust.
-
Collection & Decontamination: Use non-sparking tools to scoop the absorbed material into a heavy-duty hazardous waste bag. Wash the affected surface with a 10% bleach solution (to help oxidize the organic residue), followed by an ethanol wipe-down. Dispose of all cleaning materials as solid hazardous waste.
Waste Management Workflow Visualization
The following decision tree illustrates the logical segregation pathways for disposing of this ligand, ensuring compliance with EPA and RCRA standards.
Workflow for the segregation and disposal of heterocyclic oxazoline ligands.
References
-
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine - PubChem National Institutes of Health (NIH) URL:[Link]
-
The CLP Regulation - precautionary (P) statement P501 Health and Safety Executive (HSE) URL:[Link]
-
Learn the Basics of Hazardous Waste U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Hazardous Chemical Waste | Research Safety Affairs University of Tennessee Health Science Center (UTHSC) URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
